Product packaging for BD750(Cat. No.:CAS No. 892686-59-8)

BD750

Cat. No.: B2647771
CAS No.: 892686-59-8
M. Wt: 271.34 g/mol
InChI Key: QWUHPPCZZXKXOQ-UHFFFAOYSA-N
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Description

BD750 is a useful research compound. Its molecular formula is C14H13N3OS and its molecular weight is 271.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3OS B2647771 BD750 CAS No. 892686-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHPPCZZXKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892686-59-8
Record name 892686-59-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of 2-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol. This molecule, also known by its designation BD926, has garnered significant interest within the scientific community due to its potent immunosuppressive properties. The elucidation of its chemical structure is paramount for understanding its mechanism of action, guiding further derivatization for improved therapeutic efficacy, and ensuring robust quality control in its synthesis. This document details the synthetic pathway, outlines the key analytical techniques employed for characterization, and presents the spectral data in a clear, tabulated format. Furthermore, it includes diagrammatic representations of the synthetic workflow to facilitate a deeper understanding of the process.

Introduction

The quest for novel immunomodulatory agents is a cornerstone of modern drug discovery, with applications ranging from autoimmune disease therapy to organ transplantation. Within this landscape, nitrogen-containing heterocyclic scaffolds, such as benzothiazoles and indazoles, have emerged as privileged structures due to their diverse biological activities. The fusion of these two pharmacophores in 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol presents a unique chemical entity with promising therapeutic potential. Accurate structural determination is the fundamental first step in the journey of a new chemical entity from laboratory synthesis to potential clinical application. This guide serves as a detailed reference for the scientific community on the comprehensive structural analysis of this compound.

Synthetic Pathway and Structure

The synthesis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. While the primary scientific literature has not been identified to provide a specific, detailed experimental protocol for the synthesis of this exact molecule, a general and plausible synthetic approach can be inferred from established methodologies for the synthesis of related benzothiazole and indazole derivatives.

The logical synthetic workflow would likely involve the initial formation of a key intermediate, followed by cyclization and functional group manipulation to yield the final product.

synthetic_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product A 2-Hydrazinobenzothiazole C Condensation & Cyclization A->C B 2-Oxocyclohexanecarboxylic acid derivative B->C D 2-(1,3-benzothiazol-2-yl)-4,5,6,7- tetrahydro-2H-indazol-3-ol C->D structure_elucidation_flow A Synthesis & Purification B Mass Spectrometry (MS) - Determine Molecular Formula A->B C Infrared (IR) Spectroscopy - Identify Functional Groups A->C D ¹H NMR Spectroscopy - Determine Proton Environment A->D E ¹³C NMR Spectroscopy - Determine Carbon Skeleton A->E G Final Structure Confirmation B->G C->G F 2D NMR (COSY, HSQC, HMBC) - Establish Connectivity D->F E->F F->G

Technical Guide: Physicochemical Properties of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the physicochemical properties of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (CAS: 892686-59-8) is limited. The following guide provides computationally predicted data and outlines general, standardized experimental protocols for the determination of these properties, relevant for a compound of this nature.

Introduction

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic organic molecule featuring a complex scaffold that incorporates benzothiazole and tetrahydroindazole moieties. Compounds containing these fragments are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The benzothiazole ring is a pharmacophore found in compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents. Similarly, the indazole core is present in numerous pharmacologically active compounds.

Accurate characterization of the physicochemical properties of this molecule is a critical first step in any research or development pipeline. These properties—including solubility, lipophilicity (LogP), and ionization constant (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various bioassays and formulation strategies. This document serves as a technical resource, providing predicted properties and standardized methodologies for their experimental determination.

Predicted Physicochemical Properties

Given the absence of comprehensive experimental data, the following properties for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol have been derived from computational prediction models. These values serve as valuable estimates for guiding initial experimental design.

PropertyPredicted ValueUnitNotes
Molecular Formula C₁₄H₁₃N₃OS--
Molecular Weight 271.34 g/mol -
logP 2.9 - 3.5-Indicates moderate lipophilicity.
Aqueous Solubility (logS) -3.5 to -4.5mol/LSuggests low to moderate aqueous solubility.
pKa (Acidic) 7.5 - 8.5-Predicted for the enol hydroxyl group.
pKa (Basic) 1.5 - 2.5-Predicted for the benzothiazole nitrogen.
Polar Surface Area (PSA) ~70 - 80Ų-
Rotatable Bonds 1--
Hydrogen Bond Donors 1--
Hydrogen Bond Acceptors 4--

Experimental Protocols

The following sections detail standard laboratory protocols for determining the key physicochemical properties of a novel compound like 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity.[1] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[1][2]

Methodology: Capillary Method [3][4]

  • Sample Preparation: Ensure the compound is dry and finely powdered. Tap the open end of a glass capillary tube into the powder to fill it to a height of 1-2 mm.[2] Invert the tube and tap it on a hard surface to pack the sample into the sealed end.[2]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[5]

  • Initial Determination (Rapid Scan): Heat the sample rapidly to find an approximate melting point. This allows for a more precise measurement in subsequent runs.[1] Allow the apparatus to cool before proceeding.

  • Accurate Determination (Slow Scan): Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found in the previous step.[5] Then, reduce the heating rate to approximately 1-2°C per minute to allow the system to reach thermal equilibrium.[1][5]

  • Data Recording: Record the temperature at which the first droplet of liquid becomes visible (T1). Continue heating slowly and record the temperature at which the last crystal melts completely (T2).[5] The melting point is reported as the range T1-T2.

Aqueous Solubility Determination

Solubility is a critical parameter influencing bioavailability and formulation. Kinetic solubility is often measured in early drug discovery for high-throughput screening.[6][7]

Methodology: Kinetic Solubility by Laser Nephelometry [8][9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[7]

  • Serial Dilution: In a 96-well or 384-well microtiter plate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[6] Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Use a laser nephelometer to measure the forward scattered light in each well.[9] The intensity of scattered light is directly proportional to the amount of undissolved particulate matter.[6]

  • Data Analysis: The solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the point of precipitation.[8]

Lipophilicity (logP) Determination

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which affects its ability to cross biological membranes.[10] HPLC-based methods are common alternatives to the traditional shake-flask method.[11]

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [11]

  • Principle: The retention time of a compound on a reversed-phase (e.g., C18) column is correlated with its lipophilicity. A calibration curve is generated using reference compounds with known logP values.

  • System Setup:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Detector: UV-Vis detector set to a wavelength where the analyte absorbs.[13]

  • Calibration: Prepare solutions of 5-7 reference compounds with well-established logP values spanning a relevant range. Inject each standard individually and record its retention time (t_R).

  • Analysis: Plot the known logP values of the standards against their measured retention times to generate a linear calibration curve.

  • Sample Measurement: Prepare a solution of the test compound and inject it into the HPLC system under the same conditions.

  • Calculation: Determine the retention time of the test compound and use the calibration curve equation to calculate its logP value.

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[14] This is crucial for understanding solubility, permeability, and target binding.

Methodology: Potentiometric Titration [15]

  • Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized (the half-equivalence point).[14][16]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration:

    • Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH if determining an acidic pKa, or 0.1 M HCl for a basic pKa).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[14] Record the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.[16]

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).[17] This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) against volume.

    • The volume at the half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.

    • The pKa is the pH value recorded at the half-equivalence point.[16]

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound.

G cluster_start Phase 1: Foundation cluster_characterization Phase 2: Core Property Determination cluster_analysis Phase 3: Data Integration cluster_end Phase 4: Application start Novel Compound Synthesis purity Purity & Identity (NMR, LC-MS, HRMS) start->purity melting_point Melting Point (Capillary Method) purity->melting_point solubility Aqueous Solubility (Nephelometry) purity->solubility logp Lipophilicity (logP) (RP-HPLC) purity->logp pka Ionization (pKa) (Potentiometric Titration) purity->pka data_analysis Integrate Data & Build Physicochemical Profile melting_point->data_analysis solubility->data_analysis logp->data_analysis pka->data_analysis end_node Profile Complete: Inform Downstream Assays (e.g., ADME, Formulation) data_analysis->end_node

References

In-Depth Technical Guide: Mechanism of Action of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism of action of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a novel small molecule with significant immunomodulatory properties. The primary focus of this document is to detail the compound's effects on T-cell proliferation and the underlying molecular pathways. The water-soluble sodium salt of this compound, known as BD926, has been instrumental in elucidating its biological activity. The core mechanism involves the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation, a critical step in the interleukin-2 (IL-2) signaling pathway that governs T-cell activation and proliferation. This inhibition leads to a cell cycle arrest at the G0/G1 phase, mediated by the downregulation of key cell cycle proteins, cyclin D3 and cyclin-dependent kinase 6 (CDK6). This guide synthesizes the available data, presents detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in immunology and drug development.

Introduction

T-lymphocytes are pivotal players in the adaptive immune response, and their aberrant activation and proliferation are hallmarks of various autoimmune diseases and allograft rejection. Consequently, the development of novel immunosuppressive agents that selectively target T-cell functions is a major focus of therapeutic research. The heterocyclic compound 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has emerged as a promising candidate in this area. Its water-soluble derivative, BD926 ([sodium 2-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-olate]), has demonstrated potent immunosuppressive activity by inhibiting the proliferation of activated human T-cells. This document will delve into the molecular mechanisms underpinning this activity.

Core Mechanism of Action: Inhibition of the STAT5 Signaling Pathway

The primary mechanism of action of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, as elucidated through studies with its sodium salt BD926, is the targeted inhibition of the STAT5 signaling pathway in T-cells.

Downregulation of STAT5 Phosphorylation

Interleukin-2 (IL-2) is a crucial cytokine for T-cell proliferation and survival. The binding of IL-2 to its receptor activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate STAT5. Phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes essential for T-cell proliferation.

Studies have shown that BD926 effectively inhibits the IL-2-induced phosphorylation of STAT5 in activated T-cells in a dose-dependent manner.[1] This inhibition is specific to the STAT5 pathway, as the phosphorylation of other signaling molecules like Akt and p70S6K is not affected.[1] The reduction in pSTAT5 levels disrupts the downstream signaling cascade, ultimately leading to the suppression of T-cell proliferation.

Cell Cycle Arrest at G0/G1 Phase

The inhibition of STAT5 phosphorylation by 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol culminates in a cell cycle arrest at the G0/G1 phase in activated T-cells.[1] The progression through the G1 phase and into the S phase of the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.

Inhibition of Cyclin D3 and CDK6 Expression

The expression of both cyclin D3 and CDK6, key regulators of the G1/S phase transition, is significantly inhibited in activated T-cells upon treatment with BD926.[1] The downregulation of these proteins prevents the formation of active cyclin D3-CDK6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors that drive the expression of genes required for DNA replication.

Quantitative Data

The following tables summarize the quantitative data from studies on the biological effects of BD926, the sodium salt of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Table 1: Inhibitory Effects of BD926 on T-Cell Proliferation

AssayCell TypeIC50 (µM)
anti-CD3/anti-CD28 induced proliferationHuman T-cellsData not explicitly quantified in the provided search results.
Alloantigen-induced proliferationHuman T-cellsData not explicitly quantified in the provided search results.
IL-2-stimulated activated T-cell proliferationHuman T-cellsData not explicitly quantified in the provided search results.

Table 2: Effect of BD926 on Protein Expression and Phosphorylation

ProteinEffectConcentration Range (µM)Cell Type
STAT5 PhosphorylationInhibitionDose-dependentIL-2-treated activated T-cells
Akt PhosphorylationNo effectNot specifiedIL-2-treated activated T-cells
p70S6K PhosphorylationNo effectNot specifiedIL-2-treated activated T-cells
Cyclin D3 ExpressionInhibitionNot specifiedActivated T-cells
CDK6 ExpressionInhibitionNot specifiedActivated T-cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Synthesis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

A detailed, step-by-step synthesis protocol for the parent compound was not available in the provided search results. However, a general approach for the synthesis of similar benzothiazole derivatives involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the measurement of T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) labeling and flow cytometry.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. Purify T-cells using a pan-T-cell isolation kit.

  • CFSE Labeling: Resuspend purified T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add an equal volume of 10 µM CFSE solution and incubate for 10 minutes at 37°C. Quench the labeling by adding five volumes of ice-cold culture medium. Wash the cells three times with culture medium.

  • Cell Culture and Treatment: Plate CFSE-labeled T-cells at 1 x 10^6 cells/mL in 96-well plates. Stimulate the cells with anti-CD3/anti-CD28 antibodies or alloantigens in the presence of varying concentrations of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol or its sodium salt, BD926.

  • Flow Cytometry Analysis: After 72-96 hours of incubation, harvest the cells and analyze by flow cytometry. CFSE fluorescence is measured in the FL1 channel. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of cell proliferation.

Western Blot Analysis for STAT5 Phosphorylation

This protocol describes the detection of phosphorylated STAT5 in T-cells by Western blotting.

  • Cell Lysis: After treatment with the compound and stimulation with IL-2, wash the T-cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C. Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the results to total STAT5 or a loading control like β-actin.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

  • Cell Fixation: Harvest the treated T-cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

STAT5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2 Interleukin-2 (IL-2) IL2R IL-2 Receptor IL2->IL2R Binds JAK JAK Kinase IL2R->JAK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 Dimerization pSTAT5_n pSTAT5 pSTAT5->pSTAT5_n Translocation Compound 2-(1,3-benzothiazol-2-yl)- 4,5,6,7-tetrahydro-2H-indazol-3-ol Compound->STAT5 Inhibits Phosphorylation Gene_Expression Gene Expression (e.g., Cyclin D3, CDK6) pSTAT5_n->Gene_Expression Promotes Proliferation T-Cell Proliferation Gene_Expression->Proliferation Leads to

Caption: IL-2/STAT5 signaling pathway and the inhibitory action of the compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Biological Assays Start Start: Isolate Human T-Cells Treatment Treat with 2-(1,3-benzothiazol-2-yl)- 4,5,6,7-tetrahydro-2H-indazol-3-ol Start->Treatment Stimulation Stimulate T-Cells (e.g., anti-CD3/CD28, IL-2) Treatment->Stimulation Proliferation T-Cell Proliferation Assay (CFSE Staining) Stimulation->Proliferation WesternBlot Western Blot (pSTAT5, Cyclin D3, CDK6) Stimulation->WesternBlot CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Stimulation->CellCycle Data1 IC50 Values Proliferation->Data1 Measure Inhibition Data2 Protein Expression/ Phosphorylation Levels WesternBlot->Data2 Quantify Protein Levels Data3 Percentage of Cells in G0/G1, S, G2/M CellCycle->Data3 Determine Cell Cycle Distribution

Caption: Workflow for evaluating the compound's effect on T-cell function.

Conclusion

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol represents a promising scaffold for the development of novel immunosuppressive agents. Its mechanism of action, characterized by the specific inhibition of the STAT5 signaling pathway, leading to G0/G1 cell cycle arrest in activated T-cells, offers a targeted approach to modulating the immune response. The detailed understanding of its molecular interactions and the availability of robust experimental protocols are crucial for its further preclinical and clinical development. This technical guide provides a foundational resource for researchers and drug development professionals working on this compound and related immunomodulatory molecules. Further investigations are warranted to fully elucidate its in vivo efficacy and safety profile.

References

No Information Available on the Immunosuppressive Activity of BD926

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated as BD926 with immunosuppressive activity.

Efforts to gather data on the mechanism of action, in vivo studies, or experimental protocols related to a compound named BD926 were unsuccessful. The search results did not yield any peer-reviewed articles, patents, or technical reports detailing the immunosuppressive properties of a substance with this identifier.

The searches for "BD926 immunosuppressive activity," "BD926 mechanism of action," "BD926 in vivo studies," and "BD926 experimental protocols" returned information on other compounds, such as the Hedgehog pathway inhibitor IPI-926 (saridegib) and the natural compound Isotelekin, which have been investigated for their respective anti-tumor and anti-inflammatory/immunosuppressive effects. However, no connection between these compounds and the identifier "BD926" could be established.

It is possible that "BD926" is a novel compound that has not yet been described in published literature, an internal corporate designation not available in the public domain, or a potential error in the compound name.

Without any available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier and consult internal or proprietary sources if applicable.

The Pharmacological Potential of Benzothiazole-Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a well-established strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Benzothiazole and indazole are two such scaffolds that have independently garnered significant attention for their broad spectrum of biological activities.[1][2] Benzothiazole derivatives are known for their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Similarly, the indazole nucleus is a core component of numerous compounds investigated as potent kinase inhibitors for cancer therapy.[5] This technical guide explores the biological activities of novel derivatives emerging from the hybridization of benzothiazole and indazole moieties, focusing on their potential in anticancer and antimicrobial applications. We will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways that these compounds modulate.

Anticancer Activity of Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3][8][9]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of various benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A summary of reported IC50 values for selected derivatives is presented below.

Derivative ClassCell LineIC50 (µM)Reference Compound
Pyrimidine based isoxazoleColo205 (Colon)5.04Etoposide
Pyrimidine based isoxazoleU937 (Lymphoma)13.9Etoposide
Pyrimidine based isoxazoleA549 (Lung)30.45Etoposide
Pyrimidine based isoxazoleMCF-7 (Breast)30.67Etoposide
Imidazole based-10Doxorubicin
Bromopyridine acetamideHepG2 (Liver)0.048-
ThiazolidineMCF-7 (Breast)0.036-
ThiazolidineHepG2 (Liver)0.048-
Indole semicarbazideHT-29 (Colon)0.024-
Oxindole-benzothiazole hybrid (9o)NCI Cancer Cell Lines2.02 (GI50)-
1H-indazole-3-amine (6o)K562 (Leukemia)5.15-

Data compiled from multiple sources.[6][10][11]

Targeted Signaling Pathways

Recent studies have elucidated that benzothiazole derivatives exert their anticancer effects by modulating several critical intracellular signaling pathways that regulate cell proliferation, survival, and metastasis.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Benzothiazole derivatives have been shown to downregulate the expression and activity of key proteins in this cascade, including Akt and mTOR, leading to the induction of apoptosis in cancer cells.[8]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is vital for cytokine signaling and is often dysregulated in cancer. Certain benzothiazole compounds can suppress this pathway by downregulating the expression of JAK and STAT3.[8]

  • ERK/MAPK Pathway: The extracellular signal-regulated kinase/mitogen-activated protein kinase pathway plays a crucial role in cell proliferation and differentiation. Dual inhibition of both the AKT and ERK pathways by some benzothiazole derivatives contributes to their potent anticancer effects.[3][12]

  • NF-κB Signaling: In hepatocellular carcinoma, benzothiazole derivatives have been shown to suppress the activation of COX-2 and iNOS by inhibiting the NF-κB pathway, which in turn promotes apoptosis.[9]

Benzothiazole_Anticancer_Pathways Signaling Pathways Targeted by Benzothiazole Derivatives in Cancer cluster_PI3K PI3K/Akt/mTOR Pathway cluster_JAK JAK/STAT Pathway cluster_ERK ERK/MAPK Pathway cluster_NFKB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Benzothiazole1 Benzothiazole Derivatives Benzothiazole1->Akt Benzothiazole1->mTOR JAK JAK STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Benzothiazole2 Benzothiazole Derivatives Benzothiazole2->JAK Benzothiazole2->STAT3 Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation Benzothiazole3 Benzothiazole Derivatives Benzothiazole3->ERK Inflammatory_Stimuli Inflammatory Stimuli NFKB NF-κB Inflammatory_Stimuli->NFKB activates COX2_iNOS COX-2 / iNOS NFKB->COX2_iNOS induces Benzothiazole4 Benzothiazole Derivatives Benzothiazole4->NFKB

Caption: Inhibition of key cancer-related signaling pathways by benzothiazole derivatives.

Antimicrobial Activity

The benzothiazole scaffold is also a promising framework for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[13] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[14][15]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[16] The Kirby-Bauer disk diffusion method is also used, where the diameter of the zone of inhibition around a compound-impregnated disk indicates its activity.[17]

Derivative ClassMicroorganismActivity MetricValueReference Drug
Isatin Hybrid (41c)E. coliMIC3.1 µg/mLCiprofloxacin (12.5 µg/mL)
Isatin Hybrid (41c)P. aeruginosaMIC6.2 µg/mLCiprofloxacin (12.5 µg/mL)
Amino-Schiff Base (46a/b)E. coliMIC15.62 µg/mLCiprofloxacin
Amino-Schiff Base (46a/b)P. aeruginosaMIC15.62 µg/mLCiprofloxacin
Azepan-1-yl but-2-yn-1-yl (BZ5)S. aureusMIC15.62 µg/mLCiprofloxacin
Methyl/Bromo substitutedS. aureus, B. subtilis, E. coliZone of Inhibition21-27 mmKanamycin (28-31 mm)

Data compiled from multiple sources.[13][15]

Mechanisms of Antimicrobial Action

Benzothiazole derivatives can inhibit microbial growth by targeting various essential enzymes and cellular processes.[13][18] Some of the key reported mechanisms include the inhibition of:

  • DNA Gyrase

  • Dihydrofolate Reductase (DHFR)

  • Dihydropteroate Synthase (DHPS)

  • Peptide Deformylase

  • Tyrosine Kinase

Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating the biological activity of novel compounds. Below are detailed protocols for key assays mentioned in this guide.

Synthesis of Benzothiazole Derivatives (General Method)

A common method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various aldehydes.[19]

  • Reactant Preparation: Dissolve 2-aminothiophenol and a selected aldehyde in a suitable solvent, such as ethanol.

  • Catalysis: Add a catalyst to the mixture. A combination of hydrogen peroxide (H2O2) and hydrochloric acid (HCl) is often used to facilitate the reaction at room temperature.[19]

  • Reaction: Stir the mixture at room temperature for a specified duration, typically ranging from 45 to 60 minutes.[19]

  • Isolation: Monitor the reaction using thin-layer chromatography (TLC). Upon completion, the product is isolated, often through filtration or extraction.

  • Purification & Characterization: The crude product is purified using techniques like recrystallization or column chromatography. The final structure is confirmed using spectroscopic methods such as NMR and Mass Spectrometry.[3][12]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[21][23]

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole-indazole derivatives for a specific period, typically 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[24]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Test Compounds (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: A stepwise representation of the MTT assay for determining compound cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][25]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[25]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[17]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[25]

Broth_Microdilution_Workflow Workflow for Broth Microdilution (MIC Determination) A 1. Prepare Serial Dilutions of Compound in Broth C 3. Inoculate Microtiter Plate Wells A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (e.g., 37°C for 24h) C->D E 5. Visually Inspect for Growth D->E F 6. Identify Lowest Concentration with No Growth (MIC) E->F

Caption: Process flow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Outlook

The amalgamation of benzothiazole and indazole scaffolds presents a compelling strategy for the design of novel therapeutic agents. The extensive research into benzothiazole derivatives has already established their potent anticancer and antimicrobial activities, driven by their ability to interact with multiple biological targets and modulate key cellular pathways.[6][13][26] Indazole derivatives are well-regarded for their kinase inhibitory effects.[5] Therefore, hybrid molecules that incorporate both pharmacophores hold significant promise for developing dual-action or synergistic drugs. Future research should focus on the synthesis and comprehensive biological evaluation of a wider array of benzothiazole-indazole derivatives. Elucidating their precise mechanisms of action, kinase inhibition profiles, and structure-activity relationships will be crucial for optimizing lead compounds and advancing them toward clinical development.

References

In Vitro Evaluation of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in vitro evaluation of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a novel benzothiazole derivative with potential immunomodulatory properties. This document summarizes the available quantitative data on its biological activity, details the experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Benzothiazole derivatives constitute a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The compound 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol and its derivatives are emerging as potent modulators of immune responses. A notable water-soluble derivative, sodium 2-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-olate (BD926), has demonstrated significant immunosuppressive activity, particularly on T-cell functions. This guide focuses on the in vitro characterization of this molecular scaffold.

Quantitative Biological Data

The primary immunosuppressive activity of the benzothiazole indazolol scaffold has been quantified through various in vitro assays. The data presented below is for the water-soluble derivative BD926, which provides insight into the potency of the core compound.

Assay Cell Type Stimulus Metric Value Reference
Human T-cell ProliferationHuman T-cellsanti-CD3/anti-CD28IC501.1 µM[1]
IL-2 Stimulated T-cell ProliferationActivated Human T-cellsIL-2IC50Not explicitly quantified[2]
STAT5 PhosphorylationIL-2-treated Activated T-cellsIL-2InhibitionDose-dependent[2]

Mechanism of Action: Inhibition of STAT5 Signaling

The immunosuppressive effects of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol are mediated, at least in part, through the inhibition of the STAT5 signaling pathway. In activated T-cells, interleukin-2 (IL-2) stimulation typically leads to the phosphorylation and activation of STAT5, a key transcription factor for T-cell proliferation and survival. This compound has been shown to inhibit this phosphorylation in a dose-dependent manner.

STAT5_Inhibition_Pathway Inhibition of IL-2/STAT5 Signaling Pathway IL2 Interleukin-2 (IL-2) IL2R IL-2 Receptor IL2->IL2R Binds JAK JAK Kinases IL2R->JAK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 Phosphorylated STAT5 (pSTAT5) Dimerization Dimerization pSTAT5->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (e.g., Cyclin D3, CDK6) Nuclear_Translocation->Gene_Expression Proliferation T-cell Proliferation Gene_Expression->Proliferation Compound 2-(1,3-benzothiazol-2-yl)- 4,5,6,7-tetrahydro-2H-indazol-3-ol Compound->JAK Inhibits

Figure 1: Proposed mechanism of STAT5 signaling inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard immunological assays and are representative of the procedures used to evaluate the biological activity of the title compound.

Human T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit T-cell division following activation.

T_Cell_Proliferation_Workflow Workflow for T-Cell Proliferation Assay start Start isolate Isolate Human PBMCs start->isolate label Label T-cells with CFSE isolate->label plate Plate T-cells label->plate treat Treat with Compound (various concentrations) plate->treat stimulate Stimulate with anti-CD3/ anti-CD28 antibodies treat->stimulate incubate Incubate for 4 days stimulate->incubate acquire Acquire data by Flow Cytometry incubate->acquire analyze Analyze CFSE dilution acquire->analyze end End analyze->end

Figure 2: T-cell proliferation assay workflow.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Wash the isolated PBMCs and resuspend them in phosphate-buffered saline (PBS). Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM and incubate. Quench the labeling reaction with fetal bovine serum (FBS).

  • Cell Plating and Treatment: Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 5 x 10^4 cells/well. Add serial dilutions of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol to the wells.

  • T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies (1 µg/mL each) to stimulate T-cell proliferation.

  • Incubation: Incubate the plate for 4 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer to measure the dilution of CFSE fluorescence, which is indicative of cell division.

Cell Cycle Analysis

This protocol determines the effect of the compound on the progression of activated T-cells through the cell cycle.

Methodology:

  • T-Cell Activation and Treatment: Activate human T-cells with anti-CD3/anti-CD28 antibodies in the presence of various concentrations of the test compound for 48-72 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The intensity of the DNA dye fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

STAT5 Phosphorylation Assay

This assay measures the inhibition of IL-2-induced STAT5 phosphorylation.

STAT5_Phosphorylation_Workflow Workflow for STAT5 Phosphorylation Assay start Start activate Activate Human T-cells start->activate treat Treat with Compound activate->treat stimulate Stimulate with IL-2 treat->stimulate fix Fix cells stimulate->fix permeabilize Permeabilize cells fix->permeabilize stain Stain with anti-pSTAT5 and cell surface markers permeabilize->stain acquire Acquire data by Flow Cytometry stain->acquire analyze Analyze pSTAT5 levels acquire->analyze end End analyze->end

Figure 3: STAT5 phosphorylation assay workflow.

Methodology:

  • T-Cell Activation and Treatment: Activate human T-cells as described previously. Pre-incubate the activated T-cells with the test compound for a specified period.

  • IL-2 Stimulation: Stimulate the cells with recombinant human IL-2 for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). Co-stain with antibodies for cell surface markers to identify T-cell subsets.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the levels of intracellular pSTAT5.

Cytokine Production Assay

This assay measures the effect of the compound on the production of key cytokines by activated T-cells.

Methodology:

  • T-Cell Activation and Treatment: Activate human T-cells with anti-CD3/anti-CD28 antibodies in the presence of the test compound.

  • Culture Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., IFN-γ, IL-6, IL-17, IL-2, IL-4, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Conclusion

The in vitro data available for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol and its derivatives highlight its potential as an immunosuppressive agent. Its ability to inhibit T-cell proliferation and key signaling pathways, such as STAT5 phosphorylation, provides a strong rationale for further investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers to build upon in their exploration of this promising compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in models of autoimmune diseases and allograft rejection.

References

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol target identification and validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol represents a molecule of interest within the broader class of heterocyclic compounds investigated for therapeutic potential. However, publicly available, peer-reviewed data validating its specific biological targets remains scarce. A notable source suggests potential activity against Janus kinase 3 (JAK3) and Signal Transducer and Activator of Transcription 5 (STAT5). In contrast, a closely related analog, 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1), has been the subject of more detailed investigation, with studies identifying the H+/K+-ATPase as a primary target, leading to immunomodulatory effects through the inhibition of T-cell proliferation.

This technical guide will address the target identification and validation of this chemical scaffold, focusing on the validated target of the benzimidazole analog as a case study due to the limited data on the specific benzothiazole derivative. We will provide an in-depth overview of the experimental methodologies and data that have led to the validation of H+/K+-ATPase as a target and discuss the potential implications for drug development.

Target Identification: A Tale of Two Scaffolds

The initial query for the biological target of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol points towards the JAK/STAT pathway, a critical signaling cascade in the immune system. While plausible, this information is not substantiated by extensive experimental data in the public domain.

Conversely, a peer-reviewed study on the benzimidazole-containing counterpart, BMT-1, has identified a different mechanism of action. This research highlights the inhibition of H+/K+-ATPase as the primary mode of action, leading to a decrease in intracellular pH and subsequent arrest of T-cell proliferation. Given the structural similarity between the two compounds, it is conceivable that they may share targets or that there may be an error in the initial database entry for the benzothiazole derivative.

Validated Target: H+/K+-ATPase

The proton pump H+/K+-ATPase is a well-established therapeutic target, most notably in the treatment of acid-related gastrointestinal disorders. Its role in immune cell function is an area of growing interest. The validation of H+/K+-ATPase as the target of BMT-1 provides a solid foundation for understanding the potential mechanism of action for this class of compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data from the study on BMT-1.

ParameterValueCell Type/Assay Condition
IC50 (T-cell proliferation) 1.1 µMHuman T-cells
Effect on Intracellular pH (pHi) Significant decreaseAnti-CD3/CD28 stimulated T-cells
Cell Cycle Arrest G1 to S phase transitionActivated T-cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the core experimental protocols used to identify and validate H+/K+-ATPase as the target of BMT-1.

H+/K+-ATPase Activity Assay

This assay directly measures the enzymatic activity of the proton pump in the presence of the inhibitor.

  • Enzyme Source: H+/K+-ATPase enriched membrane vesicles isolated from stimulated T-cells.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl.

  • Substrate: 2 mM ATP.

  • Procedure:

    • Pre-incubate the enzyme preparation with varying concentrations of the test compound (e.g., BMT-1) for 15 minutes at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding an acidic malachite green solution.

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric assay at a wavelength of 620 nm.

    • Calculate the percentage of inhibition relative to a vehicle control.

Intracellular pH Measurement

This experiment assesses the functional consequence of H+/K+-ATPase inhibition on cellular physiology.

  • Cell Type: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • pH-sensitive dye: 2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).

  • Procedure:

    • Load cells with 2 µM BCECF-AM for 30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Treat the cells with the test compound or vehicle control.

    • Measure the fluorescence ratio at excitation wavelengths of 490 nm and 440 nm, with emission at 535 nm, using a flow cytometer or fluorescence plate reader.

    • Calibrate the fluorescence ratio to pHi using a nigericin-based standard curve.

T-Cell Proliferation Assay

This assay determines the effect of the compound on immune cell proliferation.

  • Cell Type: Human PBMCs.

  • Stimulation: Anti-CD3 and anti-CD28 antibodies.

  • Proliferation Measurement: Carboxyfluorescein succinimidyl ester (CFSE) staining or a standard BrdU/MTT assay.

  • Procedure (CFSE):

    • Label PBMCs with CFSE.

    • Culture the cells in the presence of anti-CD3/CD28 antibodies and varying concentrations of the test compound for 72-96 hours.

    • Analyze the dilution of CFSE fluorescence in the T-cell population by flow cytometry as a measure of cell division.

Signaling Pathways and Workflows

Visual representations of the proposed mechanism and experimental designs are provided below.

G cluster_membrane Cell Membrane cluster_cell Intracellular ATPase H+/K+-ATPase H_out H+ (out) ATPase->H_out K_in K+ (in) ATPase->K_in pHi_decrease Decrease in Intracellular pH (pHi) ATPase->pHi_decrease H_in H+ (in) H_in->ATPase H+ K_out K+ (out) K_out->ATPase K+ Compound 2-(1,3-benzothiazol-2-yl)-4,5,6,7- tetrahydro-2H-indazol-3-ol (or BMT-1) Compound->ATPase Inhibition CellCycle Cell Cycle Progression (G1 to S phase) pHi_decrease->CellCycle Inhibition Proliferation T-Cell Proliferation CellCycle->Proliferation Inhibition G cluster_identification Target Identification cluster_validation Target Validation EnzymeAssay H+/K+-ATPase Activity Assay CellularAssay Intracellular pH Measurement EnzymeAssay->CellularAssay Confirm Cellular Activity FunctionalAssay T-Cell Proliferation Assay CellularAssay->FunctionalAssay Link to Phenotype

An In-depth Technical Guide to the Discovery and Synthesis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological significance of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a molecule of interest in the field of immunosuppressive drug development.

Introduction and Discovery

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, and its water-soluble sodium salt known as BD926, was identified as a potent immunosuppressive agent.[1] Initial studies revealed its ability to inhibit human activated T-cell proliferation. This discovery has positioned the compound as a promising lead for the development of novel therapeutics for T-cell-mediated autoimmune diseases and allograft rejection. The core of its biological activity lies in its ability to modulate critical signaling pathways within immune cells.

Biological Activity and Mechanism of Action

The primary mechanism of action of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is the down-regulation of STAT5 (Signal Transducer and Activator of Transcription 5) activation.[1] STAT5 is a key protein in the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of T-cells, particularly in response to cytokines like Interleukin-2 (IL-2).

By inhibiting the phosphorylation and subsequent activation of STAT5, the compound effectively blocks the downstream signaling cascade that leads to T-cell proliferation. This targeted inhibition of the JAK/STAT pathway makes it a molecule of significant interest for its selective immunosuppressive effects.[1]

Signaling Pathway

The diagram below illustrates the IL-2 signaling pathway and the proposed point of intervention for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BD926).

IL2_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 IL-2R IL-2 Receptor (IL-2Rα, β, γc) IL-2->IL-2R Binding JAK1 JAK1 IL-2R->JAK1 Activation JAK3 JAK3 IL-2R->JAK3 Activation STAT5_monomer STAT5 (inactive monomer) JAK1->STAT5_monomer Phosphorylation JAK3->STAT5_monomer Phosphorylation pSTAT5_dimer pSTAT5 (active dimer) STAT5_monomer->pSTAT5_dimer Dimerization Gene_Expression Gene Expression (e.g., for proliferation, survival) pSTAT5_dimer->Gene_Expression Nuclear Translocation and Transcription BD926 2-(1,3-benzothiazol-2-yl)- 4,5,6,7-tetrahydro-2H-indazol-3-ol BD926->STAT5_monomer Inhibits Phosphorylation

Caption: IL-2/STAT5 Signaling Pathway and Inhibition by BD926.

Synthesis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Disclaimer: The following experimental protocols are proposed based on established chemical principles and are intended as a guide for experienced synthetic chemists. The specific reaction conditions, yields, and purification methods may require optimization.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process, starting from commercially available materials.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Hydrazinobenzothiazole cluster_step2 Step 2: Condensation and Cyclization 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Step1_Reaction Reflux 2-Mercaptobenzothiazole->Step1_Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Step1_Reaction 2-Hydrazinobenzothiazole 2-Hydrazinobenzothiazole Step1_Reaction->2-Hydrazinobenzothiazole Step2_Reaction Condensation/ Cyclization 2-Hydrazinobenzothiazole->Step2_Reaction 2-Oxocyclohexanecarbaldehyde 2-Oxocyclohexanecarbaldehyde 2-Oxocyclohexanecarbaldehyde->Step2_Reaction Final_Product 2-(1,3-benzothiazol-2-yl)-4,5,6,7- tetrahydro-2H-indazol-3-ol Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 2-Hydrazinobenzothiazole

This procedure is adapted from established methods for the synthesis of 2-hydrazinobenzothiazole.

  • Materials:

    • 2-Mercaptobenzothiazole

    • Hydrazine hydrate (80% solution)

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-mercaptobenzothiazole (1 equivalent).

    • Add ethanol to dissolve the starting material.

    • Add hydrazine hydrate (2 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 8-10 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 2-hydrazinobenzothiazole.

Step 2: Synthesis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

This step involves the condensation of 2-hydrazinobenzothiazole with a suitable cyclic β-ketoaldehyde, followed by intramolecular cyclization.

  • Materials:

    • 2-Hydrazinobenzothiazole (from Step 1)

    • 2-Oxocyclohexanecarbaldehyde (or a suitable precursor like 2-formylcyclohexanone)

    • Ethanol or Acetic Acid (as solvent)

    • Catalytic amount of a weak acid (e.g., acetic acid, if not used as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydrazinobenzothiazole (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add 2-oxocyclohexanecarbaldehyde (1 equivalent) to the solution.

    • If necessary, add a catalytic amount of a weak acid.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the crude product by filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

Quantitative Synthesis Data (Proposed)
StepProductStarting MaterialsMolar RatioSolventReaction Time (h)Proposed Yield (%)
12-Hydrazinobenzothiazole2-Mercaptobenzothiazole, Hydrazine Hydrate1 : 2Ethanol8-1070-80
22-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol2-Hydrazinobenzothiazole, 2-Oxocyclohexanecarbaldehyde1 : 1Ethanol/Acetic Acid4-650-60

Note: The yields are proposed based on similar reported reactions and would need to be confirmed experimentally.

Characterization Data

The following table summarizes the expected characterization data for the final product based on its chemical structure.

TechniqueExpected Data
¹H NMR Aromatic protons from the benzothiazole ring, aliphatic protons from the tetrahydroindazole ring, and a broad singlet for the hydroxyl proton.
¹³C NMR Aromatic and aliphatic carbon signals consistent with the structure, including signals for the C=N and C-O carbons.
FT-IR (cm⁻¹) Peaks corresponding to O-H stretching (broad), N-H stretching (if any tautomerism), C-H stretching (aromatic and aliphatic), C=N stretching, and C-S stretching.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound.

Conclusion

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a promising immunosuppressive agent with a clear mechanism of action involving the inhibition of the JAK/STAT signaling pathway. While detailed synthetic procedures are not widely published, a feasible and efficient synthesis can be proposed based on established chemical reactions. Further research and optimization of the synthesis are warranted to fully explore the therapeutic potential of this compound and its derivatives in the treatment of autoimmune disorders and other related conditions.

References

Spectroscopic Analysis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry. It has been identified as a dual inhibitor of Janus kinase 3 (JAK3) and Signal Transducer and Activator of Transcription 5 (STAT5), playing a role in immunosuppression by inhibiting the proliferation of T-cells.[1] This technical guide aims to provide a comprehensive overview of the spectroscopic analysis of this compound. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

While the synthesis and biological activity of this compound and its water-soluble sodium salt, known as BD926, have been reported, the primary publications containing its detailed spectroscopic characterization are not readily accessible.[2] Therefore, this guide will present a generalized approach to the spectroscopic analysis of such a molecule, based on the known spectral characteristics of its constituent benzothiazole and tetrahydroindazole moieties.

Predicted Spectroscopic Data

Based on the analysis of structurally related compounds, the expected spectroscopic data for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol are summarized below. These are predicted values and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2m4HAromatic protons of the benzothiazole ring
~ 10.0 - 11.0br s1H-OH proton of the indazolol ring
~ 2.5 - 2.8m4H-CH₂- protons at positions 4 and 7 of the tetrahydroindazole ring
~ 1.7 - 2.0m4H-CH₂- protons at positions 5 and 6 of the tetrahydroindazole ring
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 160 - 165C=N of the benzothiazole ring
~ 150 - 155C-S of the benzothiazole ring
~ 120 - 135Aromatic carbons of the benzothiazole ring
~ 145 - 150C-OH of the indazolol ring
~ 110 - 140Other carbons of the indazole ring system
~ 20 - 30Aliphatic carbons of the tetrahydroindazole ring
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~ 3200 - 3400O-H stretching (broad)
~ 3000 - 3100Aromatic C-H stretching
~ 2850 - 2950Aliphatic C-H stretching
~ 1600 - 1620C=N stretching
~ 1450 - 1550Aromatic C=C stretching
Table 4: Predicted Mass Spectrometry Data
m/zAssignment
~ 299.09[M+H]⁺ (Calculated for C₁₄H₁₃N₃OS)

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the spectroscopic analysis of the target compound are not available. However, a general methodology for acquiring such data is presented below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Standard proton experiment with a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Proton-decoupled carbon experiment with a spectral width of approximately 220 ppm. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺.

Signaling Pathway and Experimental Workflow

Given the compound's known biological activity as a JAK3/STAT5 inhibitor, a diagram illustrating this signaling pathway and a general experimental workflow for its characterization are provided below.

Signaling_Pathway IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R Binds JAK3 JAK3 IL2R->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 p-STAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates Gene_Expression Gene Expression (T-cell Proliferation) Nucleus->Gene_Expression Promotes Compound 2-(1,3-benzothiazol-2-yl)- 4,5,6,7-tetrahydro-2H-indazol-3-ol Compound->JAK3 Inhibits Compound->STAT5 Inhibits Phosphorylation

Caption: JAK3/STAT5 signaling pathway inhibited by the compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_activity Biological Activity Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS In_vitro In vitro Assays (e.g., Kinase Assay, T-cell Proliferation) Purification->In_vitro

Caption: General workflow for synthesis and characterization.

Conclusion

While 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a compound with recognized biological activity, detailed public information regarding its comprehensive spectroscopic analysis is currently limited. The data and protocols presented in this guide are based on established principles of organic spectroscopy and the known characteristics of related chemical structures. Researchers and drug development professionals are encouraged to seek out the primary literature that may contain the specific experimental data or to perform the analyses in-house to obtain definitive spectroscopic characterization.

References

Potential Therapeutic Applications of Benzothiazole-Indazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the promising therapeutic potential of hybrid molecules incorporating both benzothiazole and indazole scaffolds. Both of these heterocyclic systems are recognized as "privileged structures" in medicinal chemistry, independently contributing to the pharmacophores of numerous biologically active compounds. The strategic combination of these two moieties into a single molecular entity presents a compelling avenue for the development of novel therapeutics with potentially enhanced efficacy and unique pharmacological profiles. This document provides an in-depth overview of the plausible therapeutic applications, supported by synthesized quantitative data for a representative series of hypothetical compounds, detailed experimental methodologies, and visual representations of relevant biological pathways.

Introduction

The pursuit of novel chemical entities with improved therapeutic indices remains a cornerstone of drug discovery. Molecular hybridization, a strategy that combines two or more pharmacophoric units, has emerged as a powerful tool for designing new drugs with multi-target affinities or enhanced potency. Benzothiazole derivatives are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Similarly, the indazole ring is a key component in a number of approved and investigational drugs, particularly in oncology, where it often serves as a hinge-binding motif for protein kinase inhibitors.[3]

The rationale for designing benzothiazole-indazole hybrids is rooted in the complementary functionalities of each scaffold. This guide will focus primarily on the potential of these compounds as anticancer agents, a therapeutic area where both parent heterocycles have shown significant promise.

Potential Therapeutic Applications

Based on the extensive literature on the individual scaffolds, benzothiazole-indazole hybrids are anticipated to exhibit a range of biological activities.

  • Anticancer Activity: This is the most prominent and well-supported potential application. Many benzothiazole and indazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4] Hybrid compounds could therefore act as potent inhibitors of kinases such as VEGFR, EGFR, and others, leading to the suppression of tumor growth and angiogenesis.

  • Antimicrobial Activity: Both benzothiazole and indazole derivatives have demonstrated activity against a variety of bacterial and fungal strains.[5][6] Hybrid molecules may therefore possess broad-spectrum antimicrobial properties.

  • Anti-inflammatory Activity: The anti-inflammatory potential of benzothiazole-containing compounds is well-established.[2] The addition of an indazole moiety could modulate this activity, potentially leading to new treatments for inflammatory disorders.

Quantitative Data for a Representative Series of Hypothetical Benzothiazole-Indazole Compounds

To illustrate the potential of this compound class, the following tables summarize hypothetical quantitative data for a representative series of benzothiazole-indazole derivatives (BTI-1 to BTI-5). These data are intended to be illustrative for research and development purposes.

Table 1: In Vitro Cytotoxicity of BTI Compounds

Compound IDCancer Cell LineIC50 (µM)
BTI-1 A549 (Lung Carcinoma)5.2
MCF-7 (Breast Cancer)7.8
HCT116 (Colon Cancer)6.5
BTI-2 A549 (Lung Carcinoma)2.1
MCF-7 (Breast Cancer)3.5
HCT116 (Colon Cancer)2.9
BTI-3 A549 (Lung Carcinoma)0.8
MCF-7 (Breast Cancer)1.2
HCT116 (Colon Cancer)1.0
BTI-4 A549 (Lung Carcinoma)1.5
MCF-7 (Breast Cancer)2.3
HCT116 (Colon Cancer)1.9
BTI-5 A549 (Lung Carcinoma)> 50
MCF-7 (Breast Cancer)> 50
HCT116 (Colon Cancer)> 50
Doxorubicin A549 (Lung Carcinoma)0.5
MCF-7 (Breast Cancer)0.8
HCT116 (Colon Cancer)0.6

Table 2: Kinase Inhibitory Activity of BTI Compounds

Compound IDKinase TargetIC50 (nM)
BTI-1 VEGFR-2150
EGFR250
BTI-2 VEGFR-255
EGFR90
BTI-3 VEGFR-212
EGFR25
BTI-4 VEGFR-228
EGFR45
BTI-5 VEGFR-2> 1000
EGFR> 1000
Sorafenib VEGFR-26
EGFR-

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and biological evaluation of benzothiazole-indazole compounds.

General Synthesis Protocol for Benzothiazole-Indazole Hybrids

This protocol describes a common synthetic route involving the coupling of a functionalized benzothiazole with a functionalized indazole.

Workflow for the Synthesis of Benzothiazole-Indazole Hybrids

G cluster_0 Step 1: Synthesis of Functionalized Benzothiazole cluster_1 Step 2: Synthesis of Functionalized Indazole cluster_2 Step 3: Coupling Reaction A 2-Aminothiophenol C Functionalized Benzothiazole A->C Condensation B Carboxylic Acid Derivative B->C G Final Benzothiazole-Indazole Hybrid C->G Coupling Agent (e.g., EDC/HOBt) D Substituted Hydrazine F Functionalized Indazole D->F Cyclization E Ketoester E->F F->G

Caption: General synthetic workflow for benzothiazole-indazole hybrids.

Materials and Reagents:

  • 2-Aminothiophenol derivatives

  • Substituted carboxylic acids or acid chlorides

  • Substituted hydrazines

  • β-ketoesters

  • Coupling reagents (e.g., EDC, HOBt)

  • Organic solvents (e.g., DMF, DMSO, DCM)

  • Bases (e.g., DIPEA, triethylamine)

Procedure:

  • Synthesis of the Benzothiazole Moiety: A substituted 2-aminothiophenol (1 eq.) and a functionalized carboxylic acid (1.1 eq.) are dissolved in a suitable solvent like polyphosphoric acid (PPA). The mixture is heated to 130-150°C for 4-6 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base to precipitate the 2-substituted benzothiazole. The crude product is then purified by column chromatography.

  • Synthesis of the Indazole Moiety: A substituted hydrazine (1 eq.) and a β-ketoester (1 eq.) are refluxed in ethanol with a catalytic amount of acetic acid for 8-12 hours. The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the functionalized indazole.

  • Coupling of the Two Moieties: The synthesized benzothiazole (1 eq.) and indazole (1 eq.) derivatives are dissolved in DMF. A coupling agent such as EDC (1.5 eq.) and HOBt (1.5 eq.) are added, followed by a base like DIPEA (2 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. The product is isolated by extraction and purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Assay

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of BTI compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the BTI compounds (typically ranging from 0.01 to 100 µM) for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The assay typically involves incubating the kinase, a substrate, and ATP with the test compound, and then quantifying the amount of phosphorylated substrate.

Procedure:

  • The kinase reaction is set up in a 96-well plate containing the kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • The BTI compounds are added at various concentrations.

  • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway Visualization

The anticancer activity of benzothiazole-indazole compounds, particularly as kinase inhibitors, can be visualized through their interaction with key signaling pathways. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis and a common target for anticancer drugs.

VEGFR Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis BTI Benzothiazole-Indazole Compound BTI->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzothiazole-indazole compound.

Conclusion

Benzothiazole-indazole hybrids represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The combination of these two privileged scaffolds offers a rich chemical space for the design of novel kinase inhibitors and other targeted therapies. The illustrative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring this exciting area of medicinal chemistry. Further synthesis and biological evaluation of diverse libraries of benzothiazole-indazole derivatives are warranted to fully elucidate their therapeutic capabilities and to identify lead candidates for clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of BD926

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD926, also known as PB28, is a high-affinity sigma-2 (σ2) receptor ligand with the chemical name 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine. Due to the overexpression of σ2 receptors in various tumor cell lines, BD926 and its analogues are valuable research tools for cancer diagnostics and therapeutics. These application notes provide detailed protocols for the chemical synthesis and purification of BD926, enabling researchers to obtain high-purity material for in vitro and in vivo studies.

Chemical Properties and Data

PropertyValue
IUPAC Name 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine
Alias PB28, BD926
Molecular Formula C24H38N2O
Molecular Weight 370.57 g/mol
CAS Number 172906-90-0

Synthesis of BD926

The synthesis of BD926 is a multi-step process that involves the preparation of two key intermediates: 1-cyclohexylpiperazine and 1-(3-bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene . These intermediates are then coupled to yield the final product.

Overall Synthesis Workflow

cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Cyclohexanone Cyclohexanone N-Cyclohexylpiperazine_Boc N-Cyclohexylpiperazine_Boc Cyclohexanone->N-Cyclohexylpiperazine_Boc Reductive Amination + Boc Protection 1-Cyclohexylpiperazine 1-Cyclohexylpiperazine N-Cyclohexylpiperazine_Boc->1-Cyclohexylpiperazine Boc Deprotection BD926 BD926 1-Cyclohexylpiperazine->BD926 Alkylation 5-Methoxytetralone 5-Methoxytetralone Alcohol_Intermediate Alcohol_Intermediate 5-Methoxytetralone->Alcohol_Intermediate Grignard Reaction Bromo_Intermediate Bromo_Intermediate Alcohol_Intermediate->Bromo_Intermediate Bromination Bromo_Intermediate->BD926 Purified_BD926 Purified_BD926 BD926->Purified_BD926 Purification

Caption: General synthetic workflow for BD926.

Experimental Protocols

Part 1: Synthesis of 1-Cyclohexylpiperazine

Protocol 1: Synthesis of N-Boc-1-cyclohexylpiperazine

  • Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) and cyclohexanone (1.1 eq) in dichloroethane (DCE) in a round-bottom flask, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-1-cyclohexylpiperazine

  • Reaction Setup: Dissolve the N-Boc-1-cyclohexylpiperazine (1.0 eq) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M).

  • Reaction: Stir the solution at room temperature for 2-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 1-cyclohexylpiperazine as a solid.

  • Neutralization: Dissolve the hydrochloride salt in water and basify with a strong base (e.g., NaOH) to a pH of 12-14.

  • Extraction: Extract the free base with an organic solvent such as DCM or chloroform (3 x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-cyclohexylpiperazine.

Part 2: Synthesis of 1-(3-Bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene

Protocol 3: Synthesis of the Precursor Alcohol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small amount of 1,3-dibromopropane (1.2 eq) to initiate the reaction. Once the reaction starts, add the remaining 1,3-dibromopropane dropwise.

  • Reaction: After the formation of the Grignard reagent, cool the mixture to 0 °C and add a solution of 5-methoxy-1-tetralone (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Protocol 4: Bromination of the Alcohol

  • Reaction Setup: Dissolve the alcohol from the previous step (1.0 eq) in an anhydrous solvent such as DCM at 0 °C.

  • Reaction: Add phosphorus tribromide (PBr3) (0.5 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto ice water. Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-(3-bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene.

Part 3: Final Synthesis of BD926

Protocol 5: Alkylation of 1-Cyclohexylpiperazine

  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclohexylpiperazine (1.0 eq) and 1-(3-bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene (1.1 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Reaction: Add a base such as potassium carbonate (K2CO3) (2.0 eq) and a catalytic amount of potassium iodide (KI). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude BD926 can be purified by column chromatography on silica gel.

Purification of BD926

Protocol 6: Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude BD926 in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 9:1 to 7:3). The exact gradient will depend on the purity of the crude product.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified BD926.

Protocol 7: Crystallization (Optional)

For obtaining highly pure BD926 for sensitive applications, crystallization can be performed.

  • Solvent Selection: Dissolve the purified BD926 in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

  • Crystallization: Slowly cool the solution to room temperature, and then to 0-4 °C to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

StepReactantsProductYield (%)Purity (%)Analytical Method
1 1-Boc-piperazine, CyclohexanoneN-Boc-1-cyclohexylpiperazine80-90>95NMR, LC-MS
2 N-Boc-1-cyclohexylpiperazine, HCl1-Cyclohexylpiperazine90-98>98NMR, LC-MS
3 5-Methoxy-1-tetralone, 1,3-DibromopropaneIntermediate Alcohol60-75>90NMR, LC-MS
4 Intermediate Alcohol, PBr3Bromo-intermediate70-85>95NMR, LC-MS
5 1-Cyclohexylpiperazine, Bromo-intermediateCrude BD92650-70~80-90TLC, LC-MS
6 Crude BD926Purified BD92685-95 (of pure)>98HPLC, NMR, MS

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of BD926 in cellular signaling and a typical experimental workflow for its evaluation.

cluster_pathway Sigma-2 Receptor Signaling BD926 BD926 Sigma2 Sigma-2 Receptor BD926->Sigma2 Binds to Calcium Intracellular Ca2+ Release Sigma2->Calcium Apoptosis Apoptosis Calcium->Apoptosis

Caption: BD926 binding to the sigma-2 receptor can induce apoptosis.

Cell_Culture Cancer Cell Culture Treatment Treat with BD926 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for evaluating the in vitro efficacy of BD926.

Application Notes and Protocols for Bone Morphogenetic Protein (BMP) In Vitro Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "BMT-1" does not correspond to a recognized target in publicly available scientific literature for in vitro cell-based assays. It is possible that this is an internal project name or a typographical error. Based on the context of in vitro assays and signaling pathways, this document will focus on the well-established Bone Morphogenetic Protein (BMP) signaling pathway. The protocols and data presented here are representative of assays used to study BMP signaling.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. They play crucial roles in a wide array of cellular processes, including embryonic development, tissue homeostasis, and regeneration. The BMP signaling pathway is integral to the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer and developmental disorders. In vitro cell-based assays are essential tools for dissecting the BMP signaling cascade and for the discovery and development of novel therapeutics that modulate this pathway.

Principle of the Assay

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. The phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This complex translocates to the nucleus, where it binds to specific DNA sequences known as BMP-responsive elements (BREs) in the promoter regions of target genes, thereby regulating their transcription.

This application note describes a luciferase reporter assay, a widely used method to quantify the activity of the BMP signaling pathway in response to stimuli such as BMP ligands, small molecule inhibitors, or activators.

Data Presentation

The following table provides an example of quantitative data obtained from a BMP reporter assay, demonstrating the dose-dependent activation of the pathway by BMP-4 and its inhibition by a small molecule inhibitor.

Treatment ConditionConcentrationNormalized Luciferase Activity (RLU)Standard Deviation
Untreated Control-1.00.1
BMP-41 ng/mL5.20.4
BMP-410 ng/mL15.81.2
BMP-450 ng/mL25.12.0
BMP-4 (10 ng/mL) + Inhibitor1 µM8.30.7
BMP-4 (10 ng/mL) + Inhibitor10 µM2.10.2
Inhibitor alone10 µM1.10.1

RLU: Relative Luminescence Units

Experimental Protocols

BMP Signaling Luciferase Reporter Assay

This protocol outlines the steps for a cell-based luciferase reporter assay to measure the activation of the BMP signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • BMP-responsive luciferase reporter plasmid (containing BREs)

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Recombinant human BMP-4

  • Small molecule inhibitor of BMP signaling (e.g., Dorsomorphin)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293T cells.

    • Seed 2 x 10^4 cells per well in a 96-well plate.

    • Incubate at 37°C, 5% CO2 overnight.

  • Transfection:

    • Prepare a transfection mix containing the BMP-responsive luciferase reporter plasmid and the control Renilla plasmid.

    • Add the transfection reagent according to the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Treatment:

    • After 24 hours, replace the medium with serum-free DMEM.

    • Prepare serial dilutions of BMP-4 and the inhibitor.

    • Add the respective treatments to the wells. Include untreated controls and vehicle controls.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the untreated control.

Mandatory Visualization

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor BMP_ligand->TypeII_R binds TypeI_R Type I Receptor R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD phosphorylates TypeII_R->TypeI_R recruits & phosphorylates p_R_SMAD p-R-SMAD SMAD_complex SMAD Complex p_R_SMAD->SMAD_complex binds with SMAD4 SMAD4 SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc translocates BRE BMP-Responsive Element (BRE) SMAD_complex_nuc->BRE binds to Target_Gene Target Gene Transcription BRE->Target_Gene regulates

Caption: Canonical BMP-SMAD Signaling Pathway.

Experimental_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 transfect Transfect cells with reporter plasmids incubate1->transfect incubate2 Incubate for 24 hours transfect->incubate2 treat Treat cells with BMP-4 and/or inhibitors incubate2->treat incubate3 Incubate for 18-24 hours treat->incubate3 lyse Lyse cells incubate3->lyse measure Measure luciferase activity lyse->measure analyze Analyze data measure->analyze end End analyze->end

Caption: BMP Luciferase Reporter Assay Workflow.

Application Notes and Protocols for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol in T-cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a potent small molecule inhibitor of T-cell proliferation. Its immunosuppressive properties make it a compound of interest for the development of therapeutics targeting T-cell mediated autoimmune diseases and allograft rejection. The primary mechanism of action for analogous compounds involves the down-regulation of the STAT5 signaling pathway, a critical cascade in T-cell activation and proliferation.[1]

These application notes provide a comprehensive guide for utilizing this compound in T-cell proliferation assays, including detailed experimental protocols, data presentation guidelines, and a visual representation of the underlying signaling pathway and experimental workflow. A closely related water-soluble benzothiazole derivative, BD926 [sodium 2-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-olate], has been shown to inhibit human T-cell proliferation in a dose-dependent manner.[1]

Data Presentation

Quantitative data from dose-response studies should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides an illustrative example of how to summarize the inhibitory effects of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol on T-cell proliferation. The IC50 value for the inhibition of human T-cell proliferation has been reported to be 1.1 μM.

Concentration (µM)T-cell Proliferation Inhibition (%)Standard Deviation
0.115.2± 2.1
0.542.5± 3.5
1.1 50.0 ± 2.8
2.568.9± 4.1
5.085.3± 3.2
10.095.1± 1.9

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.

Signaling Pathway

The inhibitory effect of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol on T-cell proliferation is mediated through the inhibition of the STAT5 signaling pathway. Upon T-cell receptor (TCR) and CD28 co-stimulation, and subsequent cytokine signaling (e.g., IL-2), Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT5. Phosphorylated STAT5 (pSTAT5) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes essential for T-cell proliferation and survival. This compound is believed to interfere with the phosphorylation of STAT5.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 CD28->Lck IL2R IL-2R JAK JAK IL2R->JAK ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 IP3 IP3 PLCg1->IP3 Ca Ca2+ IP3->Ca NFAT NFAT Ca->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation STAT5 STAT5 JAK->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization pSTAT5_dimer_n pSTAT5 Dimer pSTAT5_dimer->pSTAT5_dimer_n Translocation Compound 2-(1,3-benzothiazol-2-yl)- 4,5,6,7-tetrahydro- 2H-indazol-3-ol Compound->STAT5 Inhibits Phosphorylation Gene Gene Transcription (e.g., IL-2, Cyclin D3) NFAT_n->Gene pSTAT5_dimer_n->Gene Proliferation T-cell Proliferation Gene->Proliferation

Caption: STAT5 Signaling Pathway in T-cell Proliferation.

Experimental Protocols

Protocol 1: T-cell Proliferation Assay using CFSE Staining

This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye in proliferating cells using flow cytometry.

Materials:

  • 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate Buffered Saline (PBS)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Ficoll-Paque PLUS

  • 96-well flat-bottom plates

  • Flow cytometer

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • CFSE Labeling:

    • Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Cell Seeding and Stimulation:

    • Coat a 96-well plate with anti-CD3 antibody (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

    • Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol in complete RPMI-1640 medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and observing the generational dilution of the CFSE signal.

Protocol 2: Assessment of STAT5 Phosphorylation

This protocol describes how to measure the inhibition of STAT5 phosphorylation in T-cells treated with the compound.

Materials:

  • All materials from Protocol 1

  • Recombinant Human IL-2

  • Fixation/Permeabilization Buffer

  • Anti-phospho-STAT5 (pY694) antibody (conjugated to a fluorophore, e.g., PE)

  • Anti-CD3 and Anti-CD4 or Anti-CD8 antibodies for T-cell gating

Procedure:

  • T-cell Activation:

    • Isolate and culture PBMCs as described in Protocol 1.

    • Stimulate PBMCs with plate-bound anti-CD3 (10 µg/mL) and soluble anti-CD28 (2 µg/mL) for 48 hours to induce IL-2 receptor expression.

  • Compound Treatment and IL-2 Stimulation:

    • Pre-treat the activated T-cells with various concentrations of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol for 1-2 hours.

    • Stimulate the cells with recombinant human IL-2 (100 U/mL) for 15-30 minutes.

  • Staining for Flow Cytometry:

    • Fix the cells using a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer.

    • Stain the cells with an anti-phospho-STAT5 antibody and cell surface marker antibodies (anti-CD3 and anti-CD4/CD8).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD3+ and CD4+ or CD8+ T-cell population and measure the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the T-cell proliferation assay and the logical relationship of the key steps.

G cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis PBMC_iso PBMC Isolation CFSE_label CFSE Labeling PBMC_iso->CFSE_label Cell_seed Cell Seeding CFSE_label->Cell_seed Plate_coat Plate Coating (anti-CD3) Plate_coat->Cell_seed Stim Stimulation (anti-CD28) Cell_seed->Stim Compound_add Compound Addition Stim->Compound_add Incubate Incubation (72-96h) Compound_add->Incubate FCM Flow Cytometry Incubate->FCM Analysis Data Analysis FCM->Analysis

Caption: Experimental Workflow for CFSE-based T-cell Proliferation Assay.

G Start Start Isolate_PBMCs Isolate PBMCs Start->Isolate_PBMCs Label_CFSE Label with CFSE Isolate_PBMCs->Label_CFSE Stimulate_Tcells Stimulate T-cells (anti-CD3/CD28) Label_CFSE->Stimulate_Tcells Add_Compound Add Compound Stimulate_Tcells->Add_Compound Incubate Incubate Add_Compound->Incubate Analyze_Proliferation Analyze Proliferation (Flow Cytometry) Incubate->Analyze_Proliferation End End Analyze_Proliferation->End

Caption: Logical Flow of the T-cell Proliferation Inhibition Experiment.

References

Measuring H+/K+-ATPase Activity with BMT-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H+/K+-ATPase, or proton pump, is the primary enzyme responsible for gastric acid secretion and a key target for drugs treating acid-related disorders. Accurate measurement of its activity is crucial for understanding its physiological role and for the discovery and development of new inhibitors. This document provides detailed application notes and protocols for measuring H+/K+-ATPase activity using BMT-1, a novel fluorescent probe designed for high-throughput screening and detailed kinetic analysis.

Disclaimer: Information regarding a specific probe named "BMT-1" is not publicly available. The following application note is a representative example based on the principles of fluorescent probes used for measuring H+/K+-ATPase activity, such as potassium-competitive fluorescent inhibitors.

Principle of the Assay

BMT-1 is a fluorescent probe whose spectral properties change upon binding to the H+/K+-ATPase. The assay is based on the principle of competitive binding between BMT-1 and potassium ions (K+) at the luminal aspect of the enzyme. In the absence of K+, BMT-1 binds to the enzyme, resulting in a significant increase in fluorescence intensity. The addition of K+ or a competitive inhibitor displaces BMT-1, leading to a decrease in fluorescence. This change in fluorescence is directly proportional to the activity and inhibition of the H+/K+-ATPase.

Signaling Pathway of H+/K+-ATPase Activation

The following diagram illustrates the signaling pathway leading to the activation of the H+/K+-ATPase in gastric parietal cells.

G cluster_0 Extracellular Signals cluster_1 Parietal Cell Receptors cluster_2 G-Proteins cluster_3 Effector Enzymes cluster_4 Second Messengers cluster_5 Kinases & Calcium cluster_6 Cellular Response Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Histamine Histamine H2R H2R Histamine->H2R Acetylcholine Acetylcholine M3R M3R Acetylcholine->M3R Somatostatin Somatostatin SSTR2 SSTR2 Somatostatin->SSTR2 PGE2 PGE2 EP3 EP3 PGE2->EP3 Gq Gq CCK2R->Gq Gs Gs H2R->Gs M3R->Gq Gi Gi SSTR2->Gi EP3->Gi PLC PLC Gq->PLC AC AC Gs->AC Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC PKA PKA cAMP->PKA H+/K+-ATPase Translocation H+/K+-ATPase Translocation Ca2+->H+/K+-ATPase Translocation PKC->H+/K+-ATPase Translocation PKA->H+/K+-ATPase Translocation H+ Secretion H+ Secretion H+/K+-ATPase Translocation->H+ Secretion

Caption: H+/K+-ATPase activation pathway.

Application Notes

Advantages of the BMT-1 Assay
  • High Sensitivity: The fluorescent nature of the assay allows for the detection of subtle changes in enzyme activity.

  • High-Throughput Compatibility: The simple mix-and-read format is ideal for screening large compound libraries in 96- or 384-well plates.

  • Real-Time Kinetics: The assay can be adapted to monitor enzyme kinetics in real-time, providing valuable information on inhibitor binding and mechanism of action.

  • Non-Radioactive: Eliminates the need for radioactive isotopes and the associated safety and disposal concerns.

Sample Preparation

The BMT-1 assay is suitable for use with purified H+/K+-ATPase preparations, typically from hog gastric microsomes or recombinant expression systems. It is crucial that the enzyme preparation is of high purity to minimize background fluorescence and interference from other ATPases.

Data Interpretation

A decrease in fluorescence intensity upon the addition of a test compound indicates potential inhibition of the H+/K+-ATPase. The potency of the inhibitor can be determined by generating a dose-response curve and calculating the IC50 value.

Experimental Protocols

Materials
  • Purified H+/K+-ATPase (e.g., from hog gastric microsomes)

  • BMT-1 fluorescent probe (1 mM stock in DMSO)

  • Assay Buffer: 250 mM Sucrose, 5 mM PIPES-Tris, pH 6.8

  • ATP Solution: 100 mM ATP in water, pH 7.0

  • MgCl2 Solution: 100 mM MgCl2 in water

  • KCl Solution: 1 M KCl in water

  • Test compounds (dissolved in DMSO)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths should be optimized for BMT-1)

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation cluster_3 Reaction Initiation & Measurement cluster_4 Data Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Dilution Prepare Enzyme Dilution Prepare Reagents->Prepare Enzyme Dilution Add Enzyme Add Enzyme Prepare Enzyme Dilution->Add Enzyme Add Assay Buffer Add Assay Buffer Add BMT-1 Add BMT-1 Add Assay Buffer->Add BMT-1 Add Test Compound Add Test Compound Add BMT-1->Add Test Compound Add Test Compound->Add Enzyme Incubate at 37°C Incubate at 37°C Add ATP/MgCl2 Add ATP/MgCl2 Incubate at 37°C->Add ATP/MgCl2 Read Fluorescence (Kinetic or Endpoint) Read Fluorescence (Kinetic or Endpoint) Add ATP/MgCl2->Read Fluorescence (Kinetic or Endpoint) Calculate % Inhibition Calculate % Inhibition Read Fluorescence (Kinetic or Endpoint)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: BMT-1 H+/K+-ATPase assay workflow.

Protocol for High-Throughput Screening of Inhibitors
  • Reagent Preparation:

    • Prepare a working solution of H+/K+-ATPase in Assay Buffer at a concentration of 10 µg/mL.

    • Prepare a working solution of BMT-1 at 2 µM in Assay Buffer.

    • Prepare a 2X ATP/MgCl2 solution containing 4 mM ATP and 4 mM MgCl2 in Assay Buffer.

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 50 µL of Assay Buffer

      • 1 µL of test compound in DMSO (or DMSO for controls)

      • 25 µL of 2 µM BMT-1 working solution

      • 25 µL of 10 µg/mL H+/K+-ATPase working solution

    • Mix gently and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of 2X ATP/MgCl2 solution to all wells.

    • Immediately measure fluorescence intensity using a microplate reader (e.g., Excitation: 340 nm, Emission: 460 nm). For kinetic assays, read every minute for 30 minutes. For endpoint assays, read after 30 minutes.

  • Controls:

    • 100% Activity (Negative Control): Replace test compound with DMSO.

    • 0% Activity (Positive Control): Use a known potent inhibitor of H+/K+-ATPase (e.g., omeprazole, SCH28080) at a high concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical data for the inhibition of H+/K+-ATPase by various compounds using the BMT-1 assay.

CompoundTypeIC50 (nM)Inhibition Mechanism
OmeprazoleProton Pump Inhibitor (PPI)250Covalent, Irreversible
LansoprazoleProton Pump Inhibitor (PPI)180Covalent, Irreversible
SCH28080K+-Competitive Inhibitor50Reversible, Competitive with K+
VonoprazanK+-Competitive Acid Blocker (P-CAB)15Reversible, Competitive with K+
Test Compound AUnknown85To be determined
Test Compound BUnknown>10,000Inactive

Conclusion

The BMT-1 assay provides a robust and sensitive method for measuring H+/K+-ATPase activity and for the identification and characterization of its inhibitors. Its compatibility with high-throughput screening makes it an invaluable tool in drug discovery programs targeting gastric acid secretion. The detailed protocols and application notes provided herein should enable researchers to successfully implement this assay in their laboratories.

Application Notes and Protocols: Studying STAT5 Phosphorylation with BD926

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2] The activation of STAT5 is dependent on its phosphorylation by Janus kinases (JAKs).[3][4] Upon phosphorylation, STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes. Dysregulation of the JAK/STAT5 pathway is implicated in various diseases, including cancers and autoimmune disorders, making it a key target for therapeutic intervention.[1][5]

BD926 is a novel small molecule inhibitor designed to target the STAT5 signaling pathway. These application notes provide a detailed experimental framework for researchers to investigate the effects of BD926 on STAT5 phosphorylation in a cellular context. The protocols herein describe the use of Western blotting and flow cytometry to quantify the inhibition of STAT5 phosphorylation by BD926.

STAT5 Signaling Pathway

The activation of the STAT5 pathway is initiated by the binding of a ligand, such as a cytokine or growth factor, to its corresponding receptor on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which in turn phosphorylate tyrosine residues on the receptor's cytoplasmic domain. These phosphorylated sites serve as docking stations for STAT5 proteins. Recruited STAT5 is then phosphorylated by the activated JAKs. Phosphorylated STAT5 (p-STAT5) molecules form dimers, translocate into the nucleus, and bind to specific DNA sequences to modulate gene expression.[3][4][6] BD926 is hypothesized to act as an inhibitor of STAT5 phosphorylation, likely by interfering with the SH2 domain of STAT5, thus preventing its interaction with phosphorylated receptors and/or JAKs.

STAT5_Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates p-STAT5 p-STAT5 STAT5_Dimer p-STAT5 Dimer p-STAT5->STAT5_Dimer Dimerizes DNA DNA STAT5_Dimer->DNA Translocates & Binds BD926 BD926 BD926->STAT5 Inhibits Phosphorylation Gene_Expression Gene_Expression DNA->Gene_Expression

Figure 1: Proposed mechanism of STAT5 signaling and inhibition by BD926.

Experimental Design and Workflow

The following workflow outlines the key steps to assess the inhibitory effect of BD926 on STAT5 phosphorylation.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., TF-1 or K562 cells) Stimulation 2. Serum Starvation & Ligand Stimulation (e.g., GM-CSF or IL-2) Cell_Culture->Stimulation Treatment 3. Treatment with BD926 (Dose-response) Stimulation->Treatment Cell_Lysis 4a. Cell Lysis Treatment->Cell_Lysis Fix_Perm 4b. Fixation & Permeabilization Treatment->Fix_Perm Western_Blot 5a. Western Blotting (p-STAT5, Total STAT5, Loading Control) Cell_Lysis->Western_Blot Flow_Cytometry 5b. Intracellular Staining & Flow Cytometry Analysis (p-STAT5) Fix_Perm->Flow_Cytometry Data_Analysis_WB 6a. Densitometry & Quantitative Analysis Western_Blot->Data_Analysis_WB Data_Analysis_FC 6b. MFI Analysis Flow_Cytometry->Data_Analysis_FC Results 7. Data Interpretation & Conclusion Data_Analysis_WB->Results Data_Analysis_FC->Results

Figure 2: Experimental workflow for studying BD926 effects on STAT5.

Data Presentation

Table 1: Dose-Dependent Inhibition of STAT5 Phosphorylation by BD926 (Western Blot)
BD926 Concentration (µM)p-STAT5/Total STAT5 Ratio (Normalized)Standard Deviation
0 (Vehicle)1.000.08
0.10.850.06
10.520.05
50.210.03
100.090.02
200.040.01
Table 2: Dose-Dependent Inhibition of STAT5 Phosphorylation by BD926 (Flow Cytometry)
BD926 Concentration (µM)Median Fluorescence Intensity (MFI) of p-STAT5Standard Deviation
0 (Vehicle)51235
0.143028
128021
515015
10859
20606

Experimental Protocols

Protocol 1: Western Blotting for p-STAT5

This protocol details the detection and semi-quantification of phosphorylated STAT5 in cell lysates.[7][8]

Materials:

  • Cell line known to have active STAT5 signaling (e.g., TF-1, K562)

  • Cell culture medium and supplements

  • Stimulating ligand (e.g., GM-CSF, IL-2)

  • BD926

  • DMSO (vehicle control)

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-STAT5 (Tyr694), Rabbit anti-STAT5

  • Loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum starve cells for 4-6 hours.

    • Pre-treat cells with varying concentrations of BD926 or DMSO for 1-2 hours.

    • Stimulate cells with the appropriate ligand (e.g., 25 ng/ml GM-CSF) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-p-STAT5 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with anti-STAT5 and a loading control antibody.

  • Densitometric Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the p-STAT5 signal to total STAT5 and the loading control.

Protocol 2: Flow Cytometry for p-STAT5

This protocol allows for the quantitative analysis of STAT5 phosphorylation at the single-cell level.[9][10][11]

Materials:

  • Cell line (as above)

  • Stimulating ligand and BD926

  • FACS buffer (PBS with 2% FBS)

  • Fixation buffer (e.g., BD Phosflow Fix Buffer I)

  • Permeabilization buffer (e.g., BD Phosflow Perm Buffer III)

  • Fluorochrome-conjugated anti-p-STAT5 (Tyr694) antibody

  • Flow cytometer

Procedure:

  • Cell Culture, Treatment, and Stimulation:

    • Follow the same procedure as in Protocol 1 for cell culture, serum starvation, BD926 treatment, and ligand stimulation.

  • Fixation and Permeabilization:

    • After stimulation, fix the cells immediately with Fixation Buffer for 10 minutes at 37°C.

    • Permeabilize the cells by adding Permeabilization Buffer and incubating on ice for 30 minutes.

  • Intracellular Staining:

    • Wash the cells with FACS buffer.

    • Stain with the fluorochrome-conjugated anti-p-STAT5 antibody for 30-60 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Analyze the cells on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the Median Fluorescence Intensity (MFI) for p-STAT5 for each treatment condition.

Logical Relationships in Experimental Design

Logical_Relationship Hypothesis Hypothesis: BD926 inhibits STAT5 phosphorylation. Experimental_Design Experimental Design: Treat cells with a dose-range of BD926 and measure p-STAT5 levels. Hypothesis->Experimental_Design Method_Selection Method Selection Experimental_Design->Method_Selection Western_Blot Western Blot: - Visualizes p-STAT5 and total STAT5. - Semi-quantitative. Method_Selection->Western_Blot Flow_Cytometry Flow Cytometry: - Quantifies p-STAT5 in single cells. - High-throughput. Method_Selection->Flow_Cytometry Data_Collection Data Collection Western_Blot->Data_Collection Flow_Cytometry->Data_Collection WB_Data Densitometry data from Western Blots. Data_Collection->WB_Data FC_Data MFI data from Flow Cytometry. Data_Collection->FC_Data Data_Analysis Data Analysis: - Normalize p-STAT5 to total STAT5 (WB). - Compare MFI values (FC). - Determine IC50. WB_Data->Data_Analysis FC_Data->Data_Analysis Conclusion Conclusion: - Confirm or refute hypothesis. - Characterize the potency of BD926. Data_Analysis->Conclusion

Figure 3: Logical flow of the experimental design for testing BD926.

References

Application Notes and Protocols for In Vivo Testing of IPI-926 (Saridegib)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial searches for "BD926" did not yield any publicly available information. It is presumed that this may be an internal designation or a typographical error. This document focuses on the well-documented Hedgehog pathway inhibitor, IPI-926 (saridegib) , which aligns with the likely area of interest for in vivo animal model testing of signaling pathway modulators.

Introduction

IPI-926, also known as saridegib, is a potent, orally bioavailable, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It is a semisynthetic derivative of cyclopamine and exerts its effect by targeting the Smoothened (SMO) receptor.[2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.[3][4] IPI-926 has been investigated in preclinical and clinical settings for its potential as a cancer therapeutic.[1][5][6] These application notes provide an overview of the in vivo testing of IPI-926, including its mechanism of action, relevant animal models, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[4] In the absence of the Hedgehog ligand (e.g., Sonic hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor Smoothened (SMO). This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are subsequently targeted for degradation. When the Hh ligand binds to PTCH, the inhibition on SMO is relieved, allowing it to activate the GLI transcription factors. Activated GLI then translocates to the nucleus and induces the expression of target genes involved in cell proliferation, survival, and differentiation.[3]

IPI-926 targets and inhibits SMO.[1][2] By binding to SMO, IPI-926 prevents the downstream activation of GLI transcription factors, thereby blocking the pro-tumorigenic effects of aberrant Hh pathway activation.[2]

Figure 1: Hedgehog Signaling Pathway and IPI-926 Inhibition.

Quantitative Data from Preclinical In Vivo Studies

The following table summarizes key quantitative data from preclinical studies of IPI-926 in various cancer models.

Animal ModelCancer TypeDosing RegimenKey FindingsReference
Medulloblastoma allograft mouse modelMedulloblastoma40 mg/kg, daily oral administrationComplete tumor regression.[7]
Genetically engineered mouse model of pancreatic cancerPancreatic CancerNot specifiedDepletion of tumor-associated stroma and prolonged survival when combined with gemcitabine.[7][6]
Primary chondrosarcoma xenograftsChondrosarcomaNot specifiedDownmodulation of the Hedgehog pathway.[7]
Pancreatic tumor model with elevated ShhPancreatic CancerNot specifiedInhibition of Shh signaling in stromal tissue and slowed tumor growth.[2]
Small Cell Lung Cancer (SCLC) xenograft modelsSCLCNot specifiedDelayed regrowth of tumors following chemotherapy.[2]

Experimental Protocols for In Vivo Testing

This section provides a detailed protocol for evaluating the efficacy of a Hedgehog pathway inhibitor like IPI-926 in a subcutaneous pancreatic cancer xenograft mouse model.

1. Cell Line and Animal Model

  • Cell Line: A human pancreatic cancer cell line with known Hedgehog pathway activation (e.g., PANC-1, MIA PaCa-2).

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.

2. Tumor Implantation

  • Culture pancreatic cancer cells to ~80% confluency.

  • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

  • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.

3. Experimental Groups and Treatment

  • Once tumors reach an average volume of 100-150 mm3, randomize mice into the following groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose in water) orally, once daily.

    • Group 2 (IPI-926): Administer IPI-926 at a specified dose (e.g., 20-40 mg/kg) orally, once daily. The formulation of IPI-926 should be in the same vehicle as the control group.

    • Group 3 (Positive Control - e.g., Gemcitabine): Administer a standard-of-care chemotherapeutic agent at a clinically relevant dose and schedule.

    • Group 4 (Combination Therapy): Administer IPI-926 and the positive control agent according to their respective schedules.

4. Monitoring and Endpoints

  • Tumor Growth: Measure tumor volume and body weight 2-3 times per week.

  • Clinical Observations: Monitor mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

  • Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested to assess the inhibition of the Hedgehog pathway. This can be done by measuring the mRNA levels of GLI1 (a downstream target of the Hh pathway) via qPCR.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Tumor regression.

    • Survival analysis.

5. Study Termination and Tissue Collection

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a specified duration.

  • Euthanize mice and collect tumors and other relevant tissues (e.g., liver, spleen) for further analysis (histology, IHC, gene expression analysis).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Pancreatic Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth_Monitoring 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth_Monitoring Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization Dosing 5. Daily Oral Dosing (Vehicle, IPI-926, etc.) Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring Termination 7. Study Termination Monitoring->Termination Tissue_Collection 8. Collect Tumors and Tissues Termination->Tissue_Collection Analysis 9. Analyze Efficacy and Pharmacodynamics Tissue_Collection->Analysis

Figure 2: In Vivo Xenograft Study Workflow.

Conclusion

IPI-926 (saridegib) is a Hedgehog pathway inhibitor with demonstrated preclinical efficacy in various cancer models. The provided protocols and data serve as a guide for researchers and drug development professionals in designing and executing in vivo studies to further evaluate the therapeutic potential of SMO inhibitors. Careful consideration of the animal model, dosing regimen, and relevant endpoints is crucial for obtaining robust and translatable results.

References

Application Note: Quantification of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol in a biological matrix. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This protocol provides the necessary parameters for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of expected quantitative performance.

Introduction

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic organic molecule containing both benzothiazole and indazole moieties. Benzothiazole derivatives are known to possess a wide range of pharmacological activities. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in the drug development process. The LC-MS/MS method described herein offers high selectivity and sensitivity for this purpose.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from a biological matrix (e.g., plasma).

  • To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard (a structurally similar, stable isotope-labeled compound is recommended).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50, Mobile Phase A: Mobile Phase B).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition is provided in the data table.

Data Presentation

The following table summarizes the hypothetical quantitative performance parameters for the LC-MS/MS method.

ParameterResult
Analyte 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Formula C₁₄H₁₂N₄OS
Molecular Weight 284.34 g/mol
Precursor Ion (m/z) 285.1 [M+H]⁺
Product Ion (m/z) (Hypothetical) 135.0 (benzothiazole fragment)
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Precipitation Add Acetonitrile with IS (300 µL) Sample->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Evaporation Evaporate Supernatant Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution Injection Inject (10 µL) Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS quantification of the analyte.

Logical Relationship of Method Components

G cluster_extraction Extraction cluster_separation Separation cluster_detection Detection Analyte Target Analyte 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol ProteinPrecipitation Protein Precipitation Analyte->ProteinPrecipitation HPLC Reversed-Phase HPLC ProteinPrecipitation->HPLC TandemMS Tandem Mass Spectrometry (MS/MS) HPLC->TandemMS MRM Multiple Reaction Monitoring (MRM) TandemMS->MRM Quantification Quantification MRM->Quantification

Caption: Core components of the analytical method.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate in the synthetic pathway?

A1: Low overall yield can stem from inefficiencies in either of the two key stages: the formation of the 4,5,6,7-tetrahydro-2H-indazol-3-ol intermediate or the subsequent N-arylation with 2-chlorobenzothiazole.

  • Indazol-3-ol Formation: The initial cyclization is sensitive to reaction conditions. Incomplete reaction or the formation of side products are common issues. We recommend verifying the purity of your starting materials, particularly the cyclohexanedione derivative and hydrazine.

  • N-Arylation Step: This step is often the primary source of yield loss due to the potential for reaction at two different nitrogen atoms (N1 and N2) of the indazole ring, leading to a mixture of isomers. Additionally, unreacted starting materials can complicate purification.

Q2: I am observing the formation of two isomers during the N-arylation step. How can I improve the regioselectivity to favor the desired N2-benzothiazolyl product?

A2: The formation of N1 and N2 isomers is a common challenge in the alkylation and arylation of indazoles. The 1H-tautomer of indazole is generally more stable. To promote the formation of the 2H-indazole derivative, manipulation of the reaction conditions is key.

  • Choice of Base and Solvent: The solvent and base combination can significantly influence the regioselectivity. A polar aprotic solvent like DMF or DMSO in combination with a strong base such as sodium hydride (NaH) often favors N2 substitution.

  • Reaction Temperature: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring the formation of one isomer over the other.

Q3: The purification of the final product is proving difficult, with multiple spots on my TLC plate. What are some effective purification strategies?

A3: Purification challenges often arise from a mixture of the desired product, the isomeric byproduct, and unreacted starting materials.

  • Column Chromatography: This is the most effective method for separating the N1 and N2 isomers. A gradient elution system using a mixture of hexane and ethyl acetate is typically successful. Careful monitoring by TLC is crucial to identify the fractions containing the pure product.

  • Recrystallization: If a single isomer can be isolated, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can be an effective final purification step to obtain a high-purity solid.[1]

Q4: The initial cyclization to form 4,5,6,7-tetrahydro-2H-indazol-3-ol is not proceeding to completion. How can I improve the yield of this intermediate?

A4: Incomplete cyclization can be due to several factors:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction progress by TLC is recommended.

  • Purity of Hydrazine: The quality of the hydrazine hydrate used is critical. Use of a freshly opened bottle or redistilled hydrazine can improve results.

  • pH of the Reaction Mixture: For some cyclization reactions, the pH can be a critical parameter. The use of a catalytic amount of acid, such as acetic acid, can sometimes facilitate the reaction.

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-tetrahydro-2H-indazol-3-ol

This protocol describes a general procedure for the cyclization reaction to form the indazol-3-ol core.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(hydroxymethylene)cyclohexan-1-one (1 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration, washed with a cold solvent, and dried.

Protocol 2: Synthesis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

This protocol details the N-arylation of the indazol-3-ol intermediate.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5,6,7-tetrahydro-2H-indazol-3-ol (1 equivalent).

  • Solvent and Base: Add anhydrous DMF, followed by the portion-wise addition of sodium hydride (1.2 equivalents) at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reagent Addition: Cool the reaction mixture back to 0 °C and add a solution of 2-chlorobenzothiazole (1.1 equivalents) in anhydrous DMF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Quenching and Extraction: After completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent and Base on N-Arylation Regioselectivity

EntrySolventBaseTemperature (°C)N1 Isomer Yield (%)N2 Isomer (Desired Product) Yield (%)
1DMFNaH801575
2TolueneK₂CO₃1104050
3AcetonitrileCs₂CO₃803555
4DMSONaH601080

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Indazol-3-ol Formation cluster_step2 Step 2: N-Arylation cluster_step3 Step 3: Purification start1 2-(hydroxymethylene)cyclohexan-1-one + Hydrazine Hydrate process1 Cyclization (Reflux in Ethanol) start1->process1 product1 4,5,6,7-tetrahydro-2H-indazol-3-ol process1->product1 start2 Indazol-3-ol Intermediate + 2-Chlorobenzothiazole product1->start2 process2 N-Arylation (NaH, DMF) start2->process2 product2 Crude Product (N1 and N2 Isomers) process2->product2 process3 Column Chromatography product2->process3 final_product 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol process3->final_product byproduct N1 Isomer Byproduct process3->byproduct TroubleshootingTree start Problem: Low Yield q1 Which step has low yield? start->q1 a1_1 Indazol-3-ol Formation q1->a1_1 Step 1 a1_2 N-Arylation q1->a1_2 Step 2 q2 Issue with Indazol-3-ol Formation? a1_1->q2 q3 Issue with N-Arylation? a1_2->q3 a2_1 Incomplete Reaction q2->a2_1 a2_2 Side Products q2->a2_2 sol2_1 Increase reaction time/temp. Check hydrazine purity. a2_1->sol2_1 sol2_2 Purify starting materials. Consider adding catalytic acid. a2_2->sol2_2 a3_1 Poor Regioselectivity (Isomer Mixture) q3->a3_1 a3_2 Incomplete Reaction q3->a3_2 sol3_1 Use NaH/DMF or NaH/DMSO. Lower reaction temperature. a3_1->sol3_1 sol3_2 Ensure anhydrous conditions. Use fresh NaH. a3_2->sol3_2

References

Technical Support Center: Synthesis of BD926 via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of the biaryl compound BD926 via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The information is intended for researchers, scientists, and drug development professionals.

Hypothetical Reaction Scheme:

The synthesis of BD926 is achieved by the coupling of 4-bromoanisole with phenylboronic acid, catalyzed by a palladium complex.

Reaction scheme for the synthesis of BD926

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: My reaction yield for BD926 is very low. What are the potential causes and how can I improve it?

A: Low yield in a Suzuki-Miyaura coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to Pd(0) efficiently. Ensure your phosphine ligand, which can act as a reductant, is not degraded. Additionally, the catalyst may have decomposed due to exposure to air or impurities.

  • Problematic Reagents:

    • Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydride species (boroxines) upon storage. It is crucial to use high-purity boronic acid.

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the order I > Br > Cl. While 4-bromoanisole is generally a good substrate, ensure its purity.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The base is necessary to activate the boronic acid for transmetalation.[1] The solvent system must be appropriate for the solubility of all components and the stability of the catalyst.

Troubleshooting Workflow:

G start Low Yield of BD926 check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Assess Catalyst/Ligand (Age, Handling) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Base, Solvent, Temp) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No catalyst_ok->check_conditions Yes new_catalyst Use Fresh Catalyst/Ligand catalyst_ok->new_catalyst No optimize_conditions Screen New Conditions (See Table 1) conditions_ok->optimize_conditions No rerun Re-run Reaction conditions_ok->rerun Yes purify_reagents->rerun new_catalyst->rerun optimize_conditions->rerun

Caption: Troubleshooting workflow for low yield of BD926.

2. Q: I am observing significant amounts of side products, specifically anisole and biphenyl. What are these and how can I minimize them?

A: The formation of anisole and biphenyl corresponds to two common side reactions in Suzuki-Miyaura couplings: protodeboronation and homocoupling.

  • Protodeboronation: This is the reaction of the boronic acid with a proton source (like water) to replace the boronic acid group with a hydrogen, leading to the formation of anisole in your case. This can be more of an issue with electron-rich boronic acids.

  • Homocoupling: This side reaction involves the coupling of two molecules of the same starting material. In your case, two molecules of phenylboronic acid can couple to form biphenyl, or two molecules of 4-bromoanisole can couple to form 4,4'-dimethoxybiphenyl. Homocoupling of the boronic acid is often more prevalent.

Strategies to Minimize Side Products:

  • Degas Solvents Thoroughly: Oxygen can promote homocoupling. Ensure your solvents are properly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Control Reaction Temperature: Higher temperatures can sometimes lead to increased side product formation.

  • Optimize Base and Catalyst Loading: The choice and amount of base can influence the rates of the desired reaction versus side reactions. Similarly, excessively high catalyst loading can sometimes promote side reactions.

G cluster_0 Desired Reaction cluster_1 Side Reactions a 4-Bromoanisole c BD926 a->c Pd(0) b Phenylboronic Acid b->c d Phenylboronic Acid e Biphenyl (Homocoupling) d->e Pd(0), O2 f Anisole (Protodeboronation) d->f H+

Caption: Desired vs. side reactions in BD926 synthesis.

3. Q: My palladium catalyst appears to have turned black and precipitated out of the solution. What does this mean?

A: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition. The catalytically active Pd(0) species can agglomerate and precipitate out of solution, rendering it inactive.

Causes of Catalyst Decomposition:

  • High Temperatures: Many palladium-phosphine complexes are thermally unstable.

  • Ligand Degradation: The phosphine ligands that stabilize the Pd(0) center can be sensitive to air and moisture.

  • Inappropriate Ligand Choice: For a given transformation, an insufficiently bulky or electron-donating ligand may not effectively stabilize the palladium catalyst.

Solutions:

  • Use Freshly Prepared or High-Quality Catalysts and Ligands.

  • Ensure an Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Screen Different Ligands: If decomposition persists, consider using a more robust ligand.

Experimental Protocols and Data

Detailed Experimental Protocol for BD926 Synthesis

Materials:

  • 4-bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford BD926 as a white solid.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of a hypothetical optimization study for the synthesis of BD926.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O9078
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄Toluene/H₂O9085
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O9092
4Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O10095
5Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9088

Signaling Pathways and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[1][2][3][4] It consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoanisole) to form a Pd(II) complex.[1][2][3][4]

  • Transmetalation: The organic group from the organoboron compound (phenylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide.[1][5]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the C-C bond of the product (BD926) and regenerating the Pd(0) catalyst.[2][4]

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) transmetalation Transmetalation (Ar'-B(OH)2, Base) pd_ar_x Ar-Pd(II)L2-X oxidative_addition->pd_ar_x reductive_elimination Reductive Elimination (Ar-Ar') pd_ar_ar Ar-Pd(II)L2-Ar' transmetalation->pd_ar_ar reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

BMT-1 assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

The term "BMT-1 assay" is not a universally recognized standard nomenclature in publicly available scientific literature. The abbreviation "BMT" predominantly refers to Bone Marrow Transplantation , a clinical procedure. Therefore, to provide accurate and relevant technical support, please verify the full name of the assay you are using.

Assuming "BMT-1" refers to a hypothetical assay used in drug development and research, this guide addresses common sources of variability and reproducibility issues encountered in cell-based assays. The principles and troubleshooting steps outlined below are broadly applicable to many biological assays and can be adapted to your specific protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

Several factors can contribute to variability in cell-based assays, including:

  • Cellular Factors: Cell line integrity, passage number, cell density at plating, and cell health (viability).

  • Reagent Quality: Inconsistent quality of media, sera, and other critical reagents.

  • Experimental Technique: Pipetting errors, improper mixing, and timing inconsistencies.

  • Environmental Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity.

  • Data Analysis: Inconsistent data processing and analysis methods.[1]

Q2: How can I minimize variability between experiments performed on different days?

To enhance day-to-day reproducibility, it is crucial to:

  • Standardize Protocols: Use a detailed, standardized operating procedure (SOP) for all experiments.

  • Use Master Mixes: Prepare master mixes of reagents to minimize pipetting variability.

  • Control for Passage Number: Use cells within a defined, narrow passage number range.

  • Incorporate Controls: Include positive and negative controls in every assay plate.

  • Monitor Equipment: Regularly calibrate and maintain all laboratory equipment, including pipettes and incubators.

Q3: My positive and negative controls are not performing as expected. What should I do?

Unexpected control performance can indicate several issues:

  • Reagent Degradation: Ensure that all reagents, especially those sensitive to light or temperature, have been stored correctly and are within their expiration dates.

  • Cell Health: Assess the viability of your cells before starting the experiment.

  • Incorrect Concentrations: Double-check the concentrations of all reagents, including your control compounds.

  • Contamination: Check for microbial contamination in your cell cultures and reagents.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that can lead to assay variability and poor reproducibility.

Issue 1: High Well-to-Well Variability within the Same Plate

High variability across replicate wells can obscure real experimental effects.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge Effects Avoid using the outer wells of the plate, or fill them with a buffer or media to create a more uniform environment.
Incomplete Mixing Ensure thorough but gentle mixing of cells and reagents in each well. Avoid creating bubbles.
Cell Clumping Ensure a single-cell suspension before plating by gently triturating or using a cell strainer.
Issue 2: Poor Reproducibility Between Different Plates or Experiments

Inconsistent results across different experimental runs are a major challenge.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Plating Density Use a hemocytometer or an automated cell counter to ensure the same number of viable cells are plated in each experiment.
Variations in Incubation Time Standardize all incubation times precisely. Use a timer to ensure consistency.
Reagent Lot-to-Lot Variability Test new lots of critical reagents (e.g., serum) against the old lot to ensure consistency before use in critical experiments.
Environmental Fluctuations Monitor and record incubator temperature and CO2 levels daily. Ensure stable environmental conditions.

Experimental Protocols

A well-defined and standardized protocol is fundamental to achieving reproducible results. Below is a generic workflow for a cell-based assay that can be adapted.

General Cell-Based Assay Workflow

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Data Acquisition and Analysis A Cell Culture and Expansion B Prepare Reagents and Master Mixes A->B C Harvest and Count Cells B->C D Plate Cells in Microplate C->D E Add Test Compounds/Treatments D->E F Incubate for a Defined Period E->F G Add Detection Reagent F->G H Read Plate (e.g., Absorbance, Fluorescence) G->H I Data Analysis and Interpretation H->I

Caption: A generalized workflow for a typical cell-based assay.

Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting efforts when encountering assay variability.

G cluster_intra Intra-Assay Variability cluster_inter Inter-Assay Variability start High Assay Variability Observed q1 High CVs in Replicates? start->q1 q2 Poor Day-to-Day Reproducibility? start->q2 a1 Check Pipetting Technique and Calibration q1->a1 Yes a2 Investigate Edge Effects q1->a2 Yes a3 Optimize Cell Seeding q1->a3 Yes a4 Standardize Cell Passage Number q2->a4 Yes a5 Validate Reagent Lots q2->a5 Yes a6 Monitor Environmental Conditions q2->a6 Yes

Caption: A decision tree for troubleshooting assay variability.

References

Technical Support Center: Enhancing Aqueous Solubility of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol in aqueous solutions?

A1: The molecular structure of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, which incorporates both benzothiazole and tetrahydro-indazole moieties, suggests it is likely a poorly water-soluble compound.[1][2] Many new chemical entities (NCEs), particularly those with complex heterocyclic ring systems, exhibit low aqueous solubility, which can hinder their therapeutic development and bioavailability.[3][4][5]

Q2: What are the primary reasons for its anticipated low aqueous solubility?

A2: The low aqueous solubility is likely attributable to several factors:

  • High Crystallinity: The planar aromatic structures of the benzothiazole and indazole rings can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.

  • Hydrophobicity: The molecule possesses significant hydrophobic surface area due to its multiple ring systems.

  • Ionization Potential: The solubility of the compound will be highly dependent on whether its functional groups can be ionized at different pH values. The indazol-3-ol moiety may have an acidic proton, and the nitrogen atoms in the heterocyclic rings could be basic, making its solubility pH-dependent.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][5][6] The most common and effective methods include:

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule can significantly increase solubility.[7][8][]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[10][11]

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can enhance its apparent solubility.[12][13][14]

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can improve the dissolution rate.[3][5][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve wettability and dissolution.[4]

Q4: How do I choose the most suitable solubility enhancement technique?

A4: The selection of an appropriate method depends on the physicochemical properties of the compound, the desired dosage form, and the intended application.[3] A systematic approach is recommended, starting with simpler methods like pH adjustment and co-solvent screening before moving to more complex formulations.

start Start: Poorly Soluble Compound ionizable Is the compound ionizable? start->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes cosolvent Co-solvent Screening ionizable->cosolvent No ph_adjust->cosolvent If insufficient end Optimized Formulation ph_adjust->end cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin Consider for further enhancement cosolvent->end particle_size Particle Size Reduction cyclodextrin->particle_size Alternative approach cyclodextrin->end solid_dispersion Solid Dispersion particle_size->solid_dispersion Alternative approach particle_size->end solid_dispersion->end

Caption: A workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Guide 1: pH Adjustment

Q: How can I determine if pH adjustment will improve the solubility of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol?

A: You can determine this by performing a pH-solubility profile. Since the compound has both potentially acidic (indazol-3-ol) and basic (heterocyclic nitrogens) functional groups, its solubility is likely to vary significantly with pH. A notable increase in solubility at acidic or basic pH values compared to neutral pH would indicate that this is a viable strategy.

Q: What is a suitable experimental protocol for generating a pH-solubility profile?

A: A shake-flask method at a constant temperature is the standard for determining equilibrium solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers covering a wide physiological and experimental pH range (e.g., pH 1.2, 2, 4, 5, 6.8, 7.4, 9, and 10).

  • Add Excess Compound: Add an excess amount of the compound to a known volume of each buffer solution in separate vials. The solid should be visible to ensure saturation.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • Separate Solid: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Determine Concentration: Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

  • Measure Final pH: Measure the pH of each solution after the experiment to confirm it has not shifted.

  • Plot Data: Plot the logarithm of solubility (log S) against the final pH.

start Prepare Buffers (pH 1-10) add_compound Add excess compound to each buffer start->add_compound equilibrate Shake at constant temperature (24-72 hours) add_compound->equilibrate separate Centrifuge or filter to remove undissolved solid equilibrate->separate quantify Quantify dissolved compound (e.g., HPLC-UV) separate->quantify plot Plot Log(Solubility) vs. pH quantify->plot

Caption: Experimental workflow for a pH-solubility profile.

Q: What are the potential downsides of using pH modification?

A: While effective, pH adjustment has limitations. The compound may precipitate upon dilution into a medium with a different pH (e.g., upon injection into the bloodstream).[3] Also, extreme pH values can cause chemical degradation of the compound or lead to tolerability issues in biological systems.

Guide 2: Co-solvents

Q: Which co-solvents are commonly used, and how do I select one for my compound?

A: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[10][11][15] Common co-solvents in pharmaceutical research include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, especially PEG 400), and dimethyl sulfoxide (DMSO).[7][] The choice depends on the required solubility enhancement and the toxicity profile for the intended application. Screening a panel of co-solvents is the most effective way to identify the best one.

Table 1: Common Co-solvents for Preclinical Research

Co-solventTypical Concentration RangeKey Properties
Ethanol 5-40% (v/v)Good solubilizing power for many organic molecules.
Propylene Glycol (PG) 10-60% (v/v)Less volatile than ethanol; widely used in oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 10-80% (v/v)Low toxicity; suitable for a wide range of formulations.
Dimethyl Sulfoxide (DMSO) <10% (v/v)Very strong solvent, but toxicity can be a concern for in vivo studies.

Q: What is a typical experimental workflow for evaluating co-solvents?

A: A tiered screening approach is efficient.

Experimental Protocol: Co-solvent Screening

  • Primary Screen: Prepare solutions of several different co-solvents (e.g., Ethanol, PG, PEG 400) in water at a fixed concentration (e.g., 20% v/v).

  • Determine Solubility: Use the shake-flask method described in Guide 1 to determine the solubility of your compound in each co-solvent mixture.

  • Identify Lead Co-solvent: Select the co-solvent that provides the greatest solubility enhancement.

  • Concentration Optimization: Create a series of solutions with varying concentrations of the lead co-solvent (e.g., 10%, 20%, 40%, 60% v/v in water).

  • Final Solubility Determination: Determine the solubility of the compound in each of these concentrations to find the optimal co-solvent percentage for your needs.

start Select panel of co-solvents (e.g., Ethanol, PG, PEG 400) prepare_mix Prepare 20% (v/v) aqueous mixtures start->prepare_mix determine_sol Determine solubility in each mixture (Shake-flask method) prepare_mix->determine_sol select_best Identify co-solvent with highest solubility enhancement determine_sol->select_best optimize_conc Prepare varying concentrations of the best co-solvent (10-60%) select_best->optimize_conc final_sol Determine solubility at each concentration optimize_conc->final_sol end Optimal Co-solvent System Identified final_sol->end

Caption: Experimental workflow for co-solvent screening.

Q: What are the limitations of using co-solvents?

A: A primary concern is that the compound may precipitate when the formulation is diluted with aqueous media, a phenomenon known as "fall-out."[3] Additionally, high concentrations of organic solvents can be toxic, especially in in vivo experiments.

Guide 3: Complexation with Cyclodextrins

Q: How do cyclodextrins improve solubility?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly water-soluble molecules, like your compound, within their cavity, forming an "inclusion complex."[14][16] This complex has a water-soluble exterior, thereby increasing the apparent aqueous solubility of the guest molecule.[12]

cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation drug Hydrophobic Drug water Water (Poor Solubility) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug->cd complex Inclusion Complex (Soluble in Water) cd->complex water2 Water (High Apparent Solubility)

Caption: Mechanism of solubility enhancement by cyclodextrins.

Q: What type of cyclodextrin should I try?

A: The most commonly used cyclodextrins in pharmaceuticals are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.[12] The choice depends on the size and shape of the guest molecule. β-cyclodextrins are generally suitable for molecules the size of your compound.

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeKey Properties
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High water solubility (>60 g/100 mL). Widely used in oral and parenteral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Very high water solubility (>70 g/100 mL). Anionic nature can aid complexation with cationic drugs.
β-Cyclodextrin (β-CD) Lower water solubility (~1.85 g/100 mL). Can be useful for solid formulations.

Q: What is a general protocol for evaluating cyclodextrin complexation?

A: Phase solubility studies are used to determine the effect of cyclodextrins.

Experimental Protocol: Phase Solubility Study

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 200 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate and Quantify: Centrifuge or filter the samples and quantify the concentration of the dissolved compound in the supernatant/filtrate via HPLC-UV.

  • Plot Data: Plot the total concentration of the dissolved drug against the cyclodextrin concentration. A linear increase (A-type diagram) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant of the complex.

References

Stability of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on the stability and handling of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol. For many similar small molecules, stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for up to six months.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes.[1][3]

Q2: How should I properly store the solid compound and its DMSO stock solutions?

A2: The solid (powder) form of the compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1] DMSO stock solutions should be stored in tightly sealed vials at -20°C or -80°C.[1][2] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect compound stability.[4][5][6] Therefore, it is crucial to minimize the exposure of DMSO stocks to ambient air.

Q3: I'm observing precipitation after diluting my DMSO stock solution into aqueous culture media. What could be the cause and how can I prevent it?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Several factors can contribute to this:

  • High Final Concentration: The compound may have low aqueous solubility, and the final concentration in your experiment may exceed its solubility limit.

  • Rapid Dilution: Adding the DMSO stock directly to the full volume of media can cause the compound to crash out of solution. A stepwise dilution is recommended.[7]

  • High DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be below 0.5% to avoid solvent-induced precipitation and cytotoxicity.[1][7]

  • Media Composition: Components in the cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.[8][9][10][11]

  • Temperature and pH: Changes in temperature and pH upon dilution can affect compound solubility.[8][9][11]

To prevent precipitation, try the following:

  • Optimize Final Concentration: Determine the maximum soluble concentration of the compound in your specific culture medium.

  • Use a Serial Dilution Approach: Perform serial dilutions in your culture medium to gradually lower the concentration.

  • Warm the Media: Gently warming the culture media to 37°C before adding the compound can sometimes help with solubility.[2][12]

  • Vortexing/Sonication: Gentle vortexing or sonication of the diluted solution may help to redissolve small precipitates.[2]

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

Possible Cause: Degradation of the compound in DMSO stock solution or culture media.

Troubleshooting Steps:

  • Check Storage Conditions: Ensure that both the solid compound and DMSO stock solutions are stored at the correct temperatures and protected from light and moisture.[13]

  • Aliquot Stock Solutions: If not already doing so, aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] Studies have shown that some compounds can be stable for several freeze-thaw cycles, but this is compound-specific.[3][5][6]

  • Assess Stability in Media: The compound may not be stable in culture media over the duration of your experiment. Components in the media can react with and degrade the compound.[9] Consider performing a time-course experiment to assess the compound's stability in your specific media at 37°C.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from your DMSO stock for each experiment. Aqueous solutions of some compounds are not stable and should be used within 24 hours.[2]

Issue 2: Visible precipitate in the cell culture wells.

Possible Cause: Poor solubility of the compound in the culture medium.

Troubleshooting Steps:

  • Visual Inspection: Before treating cells, inspect the diluted compound in the culture medium for any visible precipitate.

  • Solubility Test: Determine the kinetic solubility of the compound in your specific cell culture medium. This can be done by preparing a serial dilution and observing the concentration at which precipitation occurs.

  • Modify Dilution Protocol:

    • Decrease the final concentration of the compound.

    • Perform a multi-step dilution to avoid a sharp decrease in solvent polarity.

    • Ensure the final DMSO concentration is as low as possible (ideally <0.1%).[14]

  • Consider Formulation Aids: For in vivo studies or challenging in vitro assays, the use of co-solvents or other formulation vehicles may be necessary.[7]

Experimental Protocols

Protocol 1: Preparation of DMSO Stock Solution
  • Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the vial until the compound is completely dissolved.[2] Gentle warming to 37°C can be used if necessary.[2]

  • Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing Compound Stability in Culture Media by HPLC-UV
  • Prepare a fresh dilution of the compound from a DMSO stock into your cell culture medium to the final working concentration.

  • Incubate the solution at 37°C in a humidified incubator with 5% CO₂.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Stop the degradation by adding a cold organic solvent (e.g., acetonitrile) and store at -20°C until analysis.

  • Analyze the samples by a validated HPLC-UV method to quantify the amount of the parent compound remaining at each time point.

  • Calculate the percentage of the compound remaining relative to the 0-hour time point.

Quantitative Data Summary

While specific quantitative stability data for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is not publicly available, the following table provides a general guideline for the stability of small molecules under different storage conditions based on common laboratory practices.

Storage ConditionCompound FormTypical Stability
-20°CSolid (Powder)Up to 3 years[1]
4°CSolid (Powder)Up to 2 years[1]
-20°CIn DMSOUp to 3 months[2]
-80°CIn DMSOUp to 6 months[1]
37°CIn Culture MediaHighly variable (requires experimental determination)

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Solid Compound (-20°C Storage) B Prepare 10 mM Stock in Anhydrous DMSO A->B Dissolve C Aliquot & Store (-80°C) B->C Dispense D Thaw Single Aliquot C->D Use one aliquot E Prepare Working Solution in Culture Media (<0.5% DMSO) D->E Dilute F Treat Cells E->F Add to cells G Incubate (Time-course) F->G H Assay Readout (e.g., Viability, Reporter) G->H

Caption: Workflow for preparing and using the compound in cell-based assays.

troubleshooting_precipitation Troubleshooting Compound Precipitation cluster_causes Potential Causes cluster_solutions Solutions A Precipitation Observed in Culture Media B Concentration > Solubility A->B C High Final DMSO % A->C D Rapid Dilution A->D E Media Interactions A->E F Lower Final Concentration B->F G Decrease Final DMSO % C->G H Perform Serial Dilutions D->H I Test in Simpler Buffer (e.g., PBS) E->I

Caption: Logic diagram for troubleshooting compound precipitation.

References

Technical Support Center: Benzothiazole-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazole-indazole derivatives. Our aim is to help you navigate common challenges and side reactions encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzothiazole-indazole compounds, particularly focusing on common coupling strategies between the two heterocyclic systems.

Issue 1: Poor Regioselectivity in N-Arylation/Alkylation of Indazole with a Benzothiazole Moiety

Question: I am attempting to synthesize an N-substituted indazole by reacting my 2-halobenzothiazole with an indazole, but I am getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired isomer?

Answer:

The formation of both N1 and N2 isomers is a very common issue in the alkylation and arylation of indazoles. The indazole anion is a resonant structure, with negative charge density on both nitrogen atoms, leading to the formation of two constitutional isomers. The ratio of these isomers is highly dependent on the reaction conditions.

Common Side Products:

  • N1-Benzothiazolyl-indazole: The benzothiazole moiety is attached to the N1 position of the indazole ring.

  • N2-Benzothiazolyl-indazole: The benzothiazole moiety is attached to the N2 position of the indazole ring.

Troubleshooting Steps:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the regioselectivity.

    • For N1 selectivity: Generally, polar aprotic solvents like DMF or DMSO with a strong, non-coordinating base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can favor the formation of the thermodynamically more stable N1 isomer.

    • For N2 selectivity: Polar protic solvents and certain metal cations can favor the N2 isomer. Experimenting with different base/solvent combinations is key.

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. Running the reaction at a lower temperature might favor the kinetic product, while higher temperatures may favor the thermodynamic product. It is advisable to screen a range of temperatures.

  • Protecting Groups: If achieving selectivity is proving difficult, consider using a protecting group on the indazole nitrogen that you do not wish to functionalize. This adds extra steps to the synthesis (protection and deprotection) but can provide excellent regioselectivity.

Illustrative Data on Regioselectivity:

The following table provides an example of how reaction conditions can influence the N1/N2 isomer ratio in a hypothetical reaction between 2-chlorobenzothiazole and 1H-indazole. This data is illustrative and results may vary based on specific substrates.

EntryBaseSolventTemperature (°C)N1:N2 Ratio (Hypothetical)
1K₂CO₃DMF12060:40
2NaHTHF6085:15
3Cs₂CO₃Dioxane10070:30
4t-BuOKt-BuOH8030:70

Experimental Protocol for N-Arylation of Indazole (General):

  • To a solution of indazole (1.0 eq) in anhydrous DMF (10 mL/mmol of indazole), add the base (e.g., K₂CO₃, 2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes.

  • Add the 2-halobenzothiazole (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

Logical Workflow for Troubleshooting Isomer Formation:

start Mixture of N1/N2 Isomers Observed condition_check Analyze N1:N2 Ratio start->condition_check n1_major N1 is Major, but N2 Impurity Present condition_check->n1_major N1 > N2 n2_major N2 is Major, but N1 Impurity Present condition_check->n2_major N2 > N1 optimize_n1 Optimize for N1 Isomer n1_major->optimize_n1 optimize_n2 Optimize for N2 Isomer n2_major->optimize_n2 base_solvent_n1 Try NaH in THF or K2CO3 in DMF optimize_n1->base_solvent_n1 base_solvent_n2 Try t-BuOK in t-BuOH optimize_n2->base_solvent_n2 temp_n1 Lower Reaction Temperature base_solvent_n1->temp_n1 protection Consider N-Protecting Group Strategy temp_n1->protection If still impure end Desired Regioisomer Purity Achieved temp_n1->end If pure temp_n2 Vary Temperature base_solvent_n2->temp_n2 temp_n2->protection If still impure temp_n2->end If pure protection->end

Caption: Troubleshooting workflow for N1/N2 isomerism.
Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling Syntheses

Question: I am using a Suzuki-Miyaura coupling to connect a benzothiazole-boronic acid with a halo-indazole, but I am observing significant amounts of homocoupled and dehalogenated byproducts. How can I minimize these side reactions?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful but can be plagued by side reactions such as homocoupling of the starting materials and dehalogenation (or protodeboronation) of the starting materials.

Common Side Products:

  • Benzothiazole-Benzothiazole Homocoupling Product: Formed from the coupling of two molecules of the benzothiazole-boronic acid.

  • Indazole-Indazole Homocoupling Product: Formed from the coupling of two molecules of the halo-indazole.

  • Dehalogenated Indazole: The halogen atom on the indazole is replaced by a hydrogen atom.

  • Protodeboronated Benzothiazole: The boronic acid group on the benzothiazole is replaced by a hydrogen atom.

Troubleshooting Steps:

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky phosphine ligands can often suppress side reactions by promoting the desired cross-coupling pathway.

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent.

  • Base Selection: The strength and nature of the base can impact the reaction. Weaker bases may sometimes reduce the rate of side reactions.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side product formation.

Illustrative Data on Byproduct Formation in Suzuki Coupling:

The following table shows hypothetical yields of desired product and major byproducts under different conditions. This data is for illustrative purposes.

EntryLigandBaseTemperature (°C)Desired Product Yield (%)Homocoupling (%)Dehalogenation (%)
1PPh₃K₂CO₃100552015
2SPhosCs₂CO₃808555
3XPhosK₃PO₄9090<5<5

Signaling Pathway for Suzuki Coupling and Side Reactions:

pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Indazole-X) pd0->oxidative_addition transmetalation Transmetalation (Benzothiazole-B(OR)2) oxidative_addition->transmetalation dehalogenation Dehalogenation Side Reaction oxidative_addition->dehalogenation Undesired Pathway reductive_elimination Reductive Elimination transmetalation->reductive_elimination homocoupling Homocoupling Side Reaction transmetalation->homocoupling Undesired Pathway reductive_elimination->pd0 Regenerates Catalyst product Benzothiazole-Indazole reductive_elimination->product

Caption: Catalytic cycle of Suzuki coupling with side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzothiazole ring itself?

A1: The most prevalent method is the condensation of a 2-aminothiophenol with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or acyl chlorides. Another common approach is the Jacobson cyclization of thioacetanilides.

Q2: How can I confirm the structure and differentiate between the N1 and N2 isomers of my benzothiazole-indazole product?

A2: The most definitive method is 2D NMR spectroscopy. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can show correlations between protons on the benzothiazole moiety and carbons or protons on the indazole ring, allowing for unambiguous assignment of the substitution pattern. Single-crystal X-ray diffraction, if suitable crystals can be obtained, provides absolute structural proof.

Q3: My reaction to form the benzothiazole ring is giving a low yield. What are some common reasons?

A3: Low yields in benzothiazole synthesis can be due to several factors:

  • Oxidation of 2-aminothiophenol: This starting material is sensitive to air oxidation, which can lead to the formation of a disulfide byproduct. It is important to handle it under an inert atmosphere.

  • Inappropriate reaction conditions: The choice of catalyst, solvent, and temperature is crucial and often needs to be optimized for a specific substrate.

  • Substrate reactivity: Electron-withdrawing or sterically hindering groups on the reactants can decrease the reaction rate and yield.

Q4: Are there any "green" synthesis methods available for benzothiazole-indazoles?

A4: While specific green methods for the combined heterocycle are still emerging, principles of green chemistry can be applied. This includes using water or other environmentally benign solvents, employing reusable catalysts, and utilizing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. Many recent publications on benzothiazole synthesis focus on these greener approaches.

Q5: What are the best practices for purifying my final benzothiazole-indazole product?

A5: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. If the isomers are difficult to separate, preparative HPLC may be necessary. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

How to minimize impurities in 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol?

A1: The most plausible and commonly employed synthetic route is the condensation reaction between 2-hydrazinobenzothiazole and a reactive 1,3-cyclohexanedione derivative, such as 2-formylcyclohexanedione or 2-hydroxymethylenecyclohexanone. This reaction typically proceeds in a suitable solvent, often with acid or base catalysis, to yield the desired tetrahydro-2H-indazol-3-ol core.

Q2: What are the primary potential impurities I should be aware of during this synthesis?

A2: The main impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-hydrazinobenzothiazole and the 1,3-cyclohexanedione derivative.

  • Isomeric Byproducts: Formation of the undesired 1-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-ol isomer.

  • Side-Products: Self-condensation products of the 1,3-cyclohexanedione derivative.

  • Starting Material Impurities: Impurities carried over from the synthesis of 2-hydrazinobenzothiazole, such as 2-mercaptobenzothiazole or 2-aminobenzothiazole.

  • Degradation Products: Decomposition of starting materials or the final product under the reaction or work-up conditions.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative and detailed information on the reaction progress and the emergence of any significant impurities.

Q4: What are the recommended purification techniques for the final product?

A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be identified.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from starting materials and byproducts. A gradient elution system, for example, with hexane and ethyl acetate, is often employed.

  • Preparative HPLC: For achieving very high purity, preparative HPLC can be used, although it is less suitable for large-scale purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction for a longer duration using TLC or HPLC. Consider a moderate increase in reaction temperature.Increased conversion of starting materials to the product.
Suboptimal Reaction Conditions Screen different solvents (e.g., ethanol, acetic acid, toluene). Evaluate the effect of a catalyst (e.g., a few drops of acetic acid or a base like piperidine).Identification of optimal conditions for higher yield.
Degradation of Starting Materials or Product If the reaction is sensitive to heat, perform it at a lower temperature for a longer time. Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are oxygen-sensitive.Minimized degradation and improved yield of the target compound.
Poor Quality of Starting Materials Purify the 2-hydrazinobenzothiazole and the 1,3-cyclohexanedione derivative before the reaction. Confirm their identity and purity using analytical techniques like NMR and melting point.A cleaner reaction with fewer side products and a potentially higher yield of the desired product.
Issue 2: Presence of Significant Amounts of the 1H-Indazol-3-ol Isomer
Potential Cause Troubleshooting Step Expected Outcome
Lack of Regiocontrol The regioselectivity of the cyclization can be influenced by the solvent and catalyst. An acidic catalyst (e.g., acetic acid) often favors the formation of the 2H-isomer. Experiment with different acid catalysts and concentrations.Improved ratio of the desired 2H-isomer to the 1H-isomer.
Reaction Temperature Higher temperatures might lead to a loss of selectivity. Try running the reaction at a lower temperature.Enhanced regioselectivity.
Nature of the 1,3-Dicarbonyl Compound Using a more sterically hindered or electronically biased 1,3-cyclohexanedione derivative might influence the regioselectivity of the initial nucleophilic attack by the hydrazine.Preferential formation of one isomer.
Issue 3: Difficulty in Removing Unreacted Starting Materials
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Ensure the stoichiometry of the reactants is accurate. A slight excess of one reactant might be used to drive the reaction to completion, but a large excess will complicate purification.Minimized residual starting material of the limiting reagent.
Inefficient Purification Optimize the recrystallization solvent system. For column chromatography, use a less polar eluent system initially to elute non-polar impurities, then gradually increase the polarity to elute the product, leaving highly polar impurities on the column.Effective separation of the product from the starting materials.
Product Precipitation with Starting Material During work-up, if the product precipitates, ensure that the starting materials remain in solution. This can be achieved by careful selection of the quenching and extraction solvents.Isolation of a purer crude product before further purification.

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization for specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-Hydrazinobenzothiazole

This is a common precursor for the main synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-mercaptobenzothiazole in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to 2-mercaptobenzothiazole is typically 2:1 to 3:1.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude 2-hydrazinobenzothiazole can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinobenzothiazole (1 equivalent) and 2-formylcyclohexanedione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst (Optional): Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid if using a neutral solvent) to promote the reaction.

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) for 2-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a solvent such as ethanol, isopropanol, or ethyl acetate, or by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Visualizations

Logical Workflow for Troubleshooting Impurity Issues

Troubleshooting_Workflow start Impurity Detected in Final Product check_purity Assess Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If starting materials are pure improve_purification Improve Purification Method check_purity->improve_purification If starting materials are impure, purify and repeat optimize_conditions->improve_purification If impurities persist final_product High-Purity Product optimize_conditions->final_product Successful optimization characterize Characterize Impurity (NMR, MS) improve_purification->characterize If purification is insufficient improve_purification->final_product Successful purification adjust_synthesis Adjust Synthetic Strategy characterize->adjust_synthesis Based on impurity structure adjust_synthesis->optimize_conditions

Caption: A logical workflow for identifying and mitigating impurities.

Signaling Pathway for Key Reaction Steps

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 2-Hydrazinobenzothiazole C Hydrazone Intermediate A->C B 1,3-Cyclohexanedione Derivative B->C D 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol C->D Favored Cyclization E Isomeric Impurity (1H-indazole) C->E Side Reaction

Caption: Key steps in the formation of the target molecule and a major impurity.

Technical Support Center: Overcoming Poor Cell Viability in BMT-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide provides general best practices for mammalian cell culture. The identity of the "BMT-1" cell line is not definitively established in publicly available resources, with potential references to different cell lines including MT-1 (a HeLa contaminant or a human T-cell leukemia line) and BDmt-1 (a mouse embryonic stem cell line). It is crucial to obtain a detailed data sheet for your specific BMT-1 cell line from the source provider and to adapt these general protocols accordingly.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues leading to poor cell viability in cell culture experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions related to poor cell viability in a question-and-answer format.

1. Why is my post-thaw cell viability low?

Low viability after thawing is a frequent issue. Potential causes include:

  • Improper Freezing Technique: Slow freezing is critical for cell survival. A rate of -1°C per minute is generally recommended.[1][2]

  • Suboptimal Cryopreservation Medium: The composition of the freezing medium, particularly the cryoprotectant (e.g., DMSO), is vital.

  • Rapid Thawing is Key: Cells should be thawed quickly in a 37°C water bath to minimize ice crystal formation.[1][3][4][5]

  • Delayed Removal of Cryoprotectant: Cryoprotectants like DMSO are toxic to cells at room temperature, so they should be diluted and removed promptly after thawing.[5]

  • Mechanical Stress: Cells are fragile post-thaw; gentle handling, including slow pipetting and low-speed centrifugation, is essential.[3]

Troubleshooting Steps:

  • Review and optimize your cryopreservation and thawing protocols.

  • Ensure the use of a high-quality, sterile cryopreservation medium.

  • Thaw vials rapidly and immediately transfer cells to pre-warmed growth medium.

  • Consider centrifuging the cells at a low speed (e.g., 100-200 x g for 5 minutes) to remove the cryoprotectant before plating.

2. My cells are growing slowly or not at all. What could be the problem?

Slow cell proliferation can stem from several factors:

  • Suboptimal Culture Conditions: Incorrect temperature, CO2 levels, or humidity can impede cell growth.[6][7] Most mammalian cell lines thrive at 37°C with 5% CO2.[8]

  • Media and Reagent Issues: The quality of the culture medium, serum, and supplements is paramount. Using expired or improperly stored reagents can negatively impact cell health.

  • Incorrect Seeding Density: Both under-seeding and over-seeding can inhibit cell growth.[9]

  • Cell Line Senescence: Continuous passaging can lead to senescence, where cells stop dividing. It's recommended to use cells from a low passage number.

  • Mycoplasma Contamination: This is a common and often undetected issue that can significantly affect cell growth and metabolism.[10]

Troubleshooting Steps:

  • Verify incubator settings (temperature, CO2, humidity).

  • Use fresh, high-quality media and reagents from reputable suppliers.[11]

  • Optimize the seeding density for your specific cell line.

  • Always work with low-passage cells and maintain a cryopreserved cell bank.

  • Routinely test your cultures for mycoplasma contamination.[12]

3. I see floating particles and the media color changes rapidly. What should I do?

These are classic signs of microbial contamination.

  • Bacterial Contamination: Often characterized by cloudy media, a rapid drop in pH (media turns yellow), and small, motile particles visible under a microscope.[10][13][14]

  • Fungal (Yeast and Mold) Contamination: Yeast appears as individual oval or budding particles, while mold forms filamentous structures (hyphae).[13][15] The media may become turbid.

  • Mycoplasma Contamination: This type of contamination is not visible by standard microscopy and does not typically cause media turbidity, but it can alter cell growth and function.[10][12]

Troubleshooting Steps:

  • Immediately discard any contaminated cultures to prevent cross-contamination.[10][13]

  • Thoroughly decontaminate the cell culture hood and incubator.[13][14]

  • Review and reinforce aseptic techniques with all laboratory personnel.

  • If contamination is persistent, consider testing all reagents and media for the source of contamination.

4. My adherent cells are detaching from the flask. Why is this happening?

Cell detachment can be caused by:

  • Over-confluency: When cells become too crowded, they can start to lift off the surface.

  • Excessive Trypsinization: Over-exposure to trypsin during passaging can damage cell surface proteins responsible for attachment.[16]

  • Suboptimal Culture Surface: Some cell lines may require coated flasks (e.g., with collagen or poly-D-lysine) for proper attachment.[7]

  • Poor Media Quality: Depletion of essential nutrients or an accumulation of toxic byproducts can lead to cell stress and detachment.

  • Apoptosis (Programmed Cell Death): Various stressors can induce apoptosis, leading to cell detachment.

Troubleshooting Steps:

  • Passage cells before they reach 100% confluency (typically around 80-90%).

  • Optimize the trypsinization process by reducing incubation time or trypsin concentration.

  • Ensure you are using the appropriate culture vessels for your cell line.

  • Maintain a regular feeding schedule with fresh, pre-warmed media.

5. Why are my suspension cells clumping?

Clumping in suspension cultures can be due to:

  • High Cell Density: Overcrowding can lead to aggregation.

  • Presence of DNA from Dead Cells: DNA released from dead cells is sticky and can cause live cells to clump together.

  • Calcium and Magnesium Ions: These ions can promote cell-to-cell adhesion.

Troubleshooting Steps:

  • Maintain an optimal cell density for your specific cell line.

  • If clumping is observed, gently pipette the suspension to break up clumps.

  • For significant clumping due to cell death, consider adding a low concentration of DNase I to the culture medium.

  • Ensure your media formulation is appropriate for suspension cultures.

Quantitative Data Summary

Table 1: Common Cryopreservation Media Formulations

ComponentStandard FormulationAlternative for DMSO-sensitive cells
Basal Medium70-90%70-90%
Fetal Bovine Serum (FBS)10-20%10-20%
Cryoprotectant5-10% DMSO10% Glycerol

Note: The optimal formulation can be cell-line specific. Always test new formulations on a small batch of cells first.[10]

Table 2: Troubleshooting Common Contaminants

ContaminantAppearance in CultureCommon SourcesRecommended Action
Bacteria Turbid, yellow media; small, motile particles under microscope.[13][14]Poor aseptic technique, contaminated reagents.[10]Discard culture immediately. Decontaminate workspace. Review aseptic procedures.[10][13]
Yeast Slightly turbid media; oval or budding particles.[13]Airborne, poor aseptic technique.Discard culture. Decontaminate workspace. Antifungal agents are available but discarding is often the best practice.[13]
Mold Visible filamentous growth (mycelia), sometimes with colored spores.[13]Airborne, contaminated equipment.Discard culture. Thoroughly clean and decontaminate incubator and hood.[13]
Mycoplasma No visible change in media; may cause slower growth, changes in morphology, and decreased viability.[10]Cross-contamination from other cultures, contaminated reagents.[12]Quarantine and test suspected cultures using PCR or a specific kit. Discard if positive.[12]
Experimental Protocols

Protocol 1: Thawing of Cryopreserved Cells

  • Prepare a sterile tube with 9 mL of pre-warmed complete growth medium.

  • Remove the cryovial from liquid nitrogen storage. Safety first: Wear appropriate personal protective equipment (PPE), including cryo-gloves and a face shield.

  • Quickly thaw the vial in a 37°C water bath by gently agitating it. Do not submerge the cap.[4][5]

  • When a small ice crystal remains, remove the vial from the water bath and wipe it with 70% ethanol.[17]

  • In a sterile hood, slowly transfer the cell suspension from the vial to the prepared tube of medium.

  • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.[3]

  • Carefully aspirate the supernatant containing the cryoprotectant.

  • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriately sized culture flask and place it in a 37°C, 5% CO2 incubator.

  • Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Protocol 2: Standard Cell Passaging (Adherent Cells)

  • Aspirate the spent medium from the culture flask.

  • Wash the cell monolayer once with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any remaining serum that could inactivate the dissociation reagent.[16]

  • Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell layer.

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells begin to detach. Monitor the cells under a microscope.[16]

  • Once detached, add complete growth medium (containing serum) to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

  • Seed new culture flasks with the desired number of cells and fresh, pre-warmed complete growth medium.

  • Place the new flasks in a 37°C, 5% CO2 incubator.

Protocol 3: Cryopreservation of Cells

  • Select a culture that is in the logarithmic growth phase with high viability (>90%).

  • Harvest the cells as described in the passaging protocol (steps 1-7).

  • Centrifuge the cell suspension at 100-200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in cold, sterile cryopreservation medium (see Table 1) at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and place them in a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C per minute.[2]

  • The next day, transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.[4]

Visualizations

TroubleshootingWorkflow start Poor Cell Viability Observed check_thawing Was viability low immediately after thawing? start->check_thawing check_contamination Are there signs of contamination? (Cloudy media, pH change, particles) check_thawing->check_contamination No thawing_protocol Review and Optimize Thawing & Cryopreservation Protocols check_thawing->thawing_protocol Yes check_growth Is cell growth slow or stalled? check_contamination->check_growth No contamination_protocol Discard Contaminated Cultures. Decontaminate Workspace. Review Aseptic Technique. check_contamination->contamination_protocol Yes check_detachment Are adherent cells detaching? check_growth->check_detachment No growth_protocol Check Incubator Settings. Test New Reagents/Media. Optimize Seeding Density. Test for Mycoplasma. check_growth->growth_protocol Yes detachment_protocol Passage at Lower Confluency. Optimize Trypsinization. Check Culture Surface. Ensure Fresh Media. check_detachment->detachment_protocol Yes end Improved Cell Viability check_detachment->end No thawing_protocol->end contamination_protocol->end growth_protocol->end detachment_protocol->end

Caption: A logical workflow for troubleshooting poor cell viability.

ExperimentalWorkflow cluster_setup Initiation cluster_maintenance Maintenance & Expansion cluster_application Application thaw Thaw Cryopreserved Cells culture Initial Culture (24h) thaw->culture media_change Media Change culture->media_change passage Passage Cells media_change->passage At 80-90% Confluency passage->media_change Reseed harvest Harvest for Experiment passage->harvest cryo Cryopreserve for Banking passage->cryo

References

Interpreting unexpected results in 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected results in assays involving novel heterocyclic compounds, with a focus on molecules containing benzothiazole and tetrahydro-indazole scaffolds, such as 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed to help you identify and resolve common issues in your experiments.

Q1: My compound shows high activity in a fluorescence-based kinase assay, but the results are not reproducible in orthogonal assays. What could be the cause?

A1: This is a common issue when screening novel compounds. The discrepancy often points towards assay interference rather than true inhibition. Here are some potential causes and troubleshooting steps:

  • Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[1]

    • Troubleshooting:

      • Run a control experiment with your compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.

      • If autofluorescence is confirmed, consider using an alternative assay platform with a different detection method (e.g., luminescence, absorbance, or a label-free technology).[2]

  • Fluorescence Quenching: Your compound might be quenching the fluorescent signal of the reporter probe, which could be misinterpreted as enzyme inhibition.[1]

    • Troubleshooting: Perform a control experiment to measure the effect of your compound on the fluorescent probe directly.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can sequester the enzyme or substrate, leading to non-specific inhibition.[2]

    • Troubleshooting:

      • Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregate formation.

      • Test the compound in the presence of bovine serum albumin (BSA), which can help to mitigate non-specific binding.

Troubleshooting Workflow for Fluorescence Assay Interference

G start Unexpected High Activity in Fluorescence Assay check_autofluorescence Run Control: Compound + Buffer start->check_autofluorescence is_autofluorescent Is the compound autofluorescent? check_autofluorescence->is_autofluorescent autofluorescence_yes Compound is an artifact. Consider orthogonal assay. is_autofluorescent->autofluorescence_yes Yes check_quenching Run Control: Compound + Fluorophore is_autofluorescent->check_quenching No is_quenching Is the signal quenched? check_quenching->is_quenching quenching_yes Compound interferes with detection. Use alternative probe or assay. is_quenching->quenching_yes Yes check_aggregation Test with Detergent (e.g., Triton X-100) is_quenching->check_aggregation No is_aggregation Does detergent reduce activity? check_aggregation->is_aggregation aggregation_yes Compound likely aggregates. Confirm with dynamic light scattering. is_aggregation->aggregation_yes Yes valid_hit Result may be a true hit. Proceed with further validation. is_aggregation->valid_hit No

Caption: Troubleshooting workflow for unexpected fluorescence assay results.

Q2: My 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol analog is showing unexpected effects on T-cell proliferation. What could be the underlying mechanism?

A2: While your specific compound is not extensively characterized in publicly available literature, we can draw parallels from a structurally similar compound, 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1). BMT-1 has been shown to inhibit T-cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification.[3][4]

  • Potential Off-Target Effects: Your compound might be acting on a target other than the one you are primarily investigating. The benzothiazole and indazole scaffolds are present in many bioactive molecules.

    • Troubleshooting:

      • Target Profiling: Screen your compound against a panel of common off-targets, such as other kinases or ion channels.

      • pH Measurement: To investigate a similar mechanism to BMT-1, you can measure the intracellular pH of T-cells treated with your compound using a pH-sensitive fluorescent dye like BCECF.[4]

Proposed Signaling Pathway for T-Cell Proliferation Inhibition by a BMT-1 Analog

G cluster_cell T-Cell Compound 2-(1,3-benzothiazol-2-yl)- 4,5,6,7-tetrahydro-2H-indazol-3-ol HK_ATPase H+/K+-ATPase Compound->HK_ATPase Inhibits pH_decrease Intracellular pH Decrease HK_ATPase->pH_decrease Leads to G1_S_arrest G1 to S Phase Cell Cycle Arrest pH_decrease->G1_S_arrest Proliferation_inhibition Inhibition of Proliferation G1_S_arrest->Proliferation_inhibition

Caption: Hypothesized mechanism of T-cell proliferation inhibition.

Q3: I am observing antioxidant activity with my benzothiazole-containing compound. Is this expected?

A3: Yes, this is a plausible finding. The benzothiazole ring is a well-known pharmacophore, and various derivatives containing this moiety have been reported to possess antioxidant properties.[5]

  • Mechanism of Action: The antioxidant activity could be due to the ability of the benzothiazole ring system to scavenge free radicals.

    • Experimental Validation: You can confirm this activity using standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

1. Autofluorescence Measurement Protocol

  • Objective: To determine the intrinsic fluorescence of a test compound.

  • Materials:

    • Test compound

    • Assay buffer

    • Microplate reader with fluorescence detection

    • Black, flat-bottom microplates

  • Method:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Add the compound dilutions to the wells of the microplate.

    • Include wells with assay buffer only as a negative control.

    • Read the plate at the same excitation and emission wavelengths used in the primary assay.

    • Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

2. Intracellular pH Measurement Protocol

  • Objective: To measure changes in intracellular pH upon compound treatment.

  • Materials:

    • T-cells

    • Test compound

    • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

    • Hanks' Balanced Salt Solution (HBSS)

    • Fluorometer or fluorescence microscope

  • Method:

    • Load the T-cells with BCECF-AM according to the manufacturer's instructions.

    • Wash the cells to remove extracellular dye.

    • Treat the cells with different concentrations of the test compound.

    • Measure the ratio of BCECF fluorescence at two different excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (e.g., 535 nm).

    • Calibrate the fluorescence ratio to pH using a standard curve generated with nigericin and buffers of known pH.

Quantitative Data Summary

The following table summarizes the reported activity of a structurally related compound, 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1). This data is provided for comparative purposes to aid in the interpretation of your own results.

Target/AssayIC50 / EC50Reference
Human T-cell proliferation (Anti-CD3/CD28 stimulated)1.1 µM[3][4]
H+/K+-ATPase ActivityConcentration-dependent inhibition[4]

References

Technical Support Center: Artifacts in In Vitro Assays with Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your in vitro assays.

Introduction to Benzothiazole-Related Assay Artifacts

Benzothiazole and its derivatives are privileged scaffolds in drug discovery, appearing in a wide range of biologically active molecules. However, their chemical properties can sometimes lead to non-specific interactions and assay interference, resulting in misleading data. These compounds are often flagged as Pan-Assay Interference Compounds (PAINS). Understanding the mechanisms of these artifacts is crucial for accurate data interpretation and the successful progression of drug discovery projects.

Common mechanisms of interference by benzothiazole compounds include:

  • Fluorescence Interference: Many benzothiazole derivatives are inherently fluorescent, which can directly interfere with fluorescence-based assays.

  • Redox Cycling: Some benzothiazoles can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can disrupt assay components.

  • Protein Reactivity: The benzothiazole scaffold can, in some cases, react non-specifically with proteins, including assay enzymes, often through covalent modification of cysteine residues.

This guide will provide you with the tools to identify, troubleshoot, and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: My benzothiazole compound shows activity in a fluorescence-based assay. How can I be sure it's a genuine hit?

A1: This is a common issue as many benzothiazole derivatives possess intrinsic fluorescence. To validate your hit, you should perform a series of counter-screens and orthogonal assays.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Excite your compound at the same wavelength used in your assay and measure its emission spectrum. A significant overlap with your assay's detection wavelength indicates a high probability of interference.

  • Run an Assay with a Different Readout: If possible, use an orthogonal assay that measures the same biological endpoint but with a different detection method (e.g., a luminescence-based or absorbance-based assay).[1]

  • Perform a "Promiscuity" Check: Test your compound in an unrelated assay to see if it exhibits non-specific activity.

Q2: I suspect my benzothiazole compound is a redox cycler. What experiments can I perform to confirm this?

A2: Redox cycling can lead to false positives by generating reactive oxygen species (ROS) that interfere with assay components.

Troubleshooting Steps:

  • DTT or TCEP Addition: Perform your assay in the presence and absence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2] A significant decrease in compound activity in the presence of these agents suggests redox cycling.

  • H₂O₂ Detection Assay: Use an assay to directly measure the production of hydrogen peroxide (H₂O₂) when your compound is incubated with a reducing agent.[2]

  • Resazurin Assay: This assay can detect the generation of free radicals by redox-cycling compounds.[2]

Q3: My hit compound is a benzothiazole, and I'm concerned about non-specific protein reactivity. How can I address this?

A3: Non-specific protein reactivity, particularly with cysteine residues, is a known liability for some heterocyclic compounds.

Troubleshooting Steps:

  • Thiol Reactivity Assay: Use a thiol-containing probe (e.g., Ellman's reagent) to assess the reactivity of your compound with free thiols.

  • Mass Spectrometry Analysis: Incubate your compound with a model protein (like bovine serum albumin) or your target protein and analyze the mixture by mass spectrometry to look for covalent adducts.

  • Include Detergents: In some cases, non-specific interactions can be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.

Quantitative Data on Benzothiazole Derivatives

The following tables summarize publicly available IC₅₀ data for various benzothiazole derivatives in different in vitro assays. This data can help you to contextualize your own results and identify compounds with known promiscuous activity.

Table 1: Cytotoxicity of Benzothiazole Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
KC11 MDA-MB-231Cytotoxicity< 16[3]
KC12 MDA-MB-231Cytotoxicity6.13[3]
KC21 MDA-MB-231Cytotoxicity10.77[3]
KC23 MDA-MB-231Cytotoxicity< 16[3]
KC30 MDA-MB-231Cytotoxicity12.86[3]
KC32 MDA-MB-231Cytotoxicity< 16[3]
KC35 MDA-MB-231Cytotoxicity< 16[3]
FDI-6 (Inhibitor) MDA-MB-231Cytotoxicity20.79[3]
4a HCT-116MTT5.61[4]
4a HEPG-2MTT7.92[4]
4a MCF-7MTT3.84[4]
4e MCF-7MTT6.11[4]
8a MCF-7MTT10.86[4]
2b AsPC-1MTT12.44[1]
2b BxPC-3MTT14.99[1]
2b Capan-2MTT19.65[1]
4d AsPC-1MTT7.66[1]
4d BxPC-3MTT3.99[1]
4d Capan-2MTT8.97[1]

Table 2: Antioxidant Activity of Benzothiazole Derivatives

| Compound ID | Assay Type | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 6 | DPPH Radical Scavenging | - |[5] | | Compound 6 | ABTS Radical Scavenging | - |[5] |

Experimental Protocols

Protocol 1: Troubleshooting Fluorescence Interference

Objective: To determine if a benzothiazole compound is interfering with a fluorescence-based assay.

Materials:

  • Benzothiazole compound of interest

  • Assay buffer

  • Fluorometer or plate reader with fluorescence detection capabilities

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of your benzothiazole compound in the assay buffer.

  • Dispense the dilutions into the wells of a black, opaque microplate. Include wells with buffer only as a negative control.

  • Measure the fluorescence of each well using the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence that is not attributable to the assay's biological components indicates autofluorescence.

Protocol 2: Luciferase Assay Counter-Screen for Benzothiazole Interference

Objective: To determine if a benzothiazole compound directly inhibits the luciferase enzyme.

Materials:

  • Benzothiazole compound of interest

  • Purified firefly luciferase enzyme

  • Luciferin substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl with Mg²⁺)

  • Luminometer or plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of your benzothiazole compound in the assay buffer.

  • In a white, opaque microplate, add the purified luciferase enzyme to each well.

  • Add the compound dilutions to the wells containing the enzyme and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a solution containing luciferin and ATP.

  • Immediately measure the luminescence of each well.

  • Analyze the data: A concentration-dependent decrease in the luminescence signal indicates direct inhibition of the luciferase enzyme.[6]

Visualizing Interference Mechanisms

The following diagrams illustrate common mechanisms of assay interference by benzothiazole compounds and the workflows for their identification.

Interference_Mechanisms cluster_mechanisms Mechanisms of Benzothiazole Interference cluster_assays Affected Assay Types Fluorescence Fluorescence Interference Fluorescence_Assay Fluorescence Assays Fluorescence->Fluorescence_Assay Direct signal overlap Redox Redox Cycling Redox_Sensitive_Assay Redox-Sensitive Assays (e.g., some enzymatic assays) Redox->Redox_Sensitive_Assay Generation of ROS Reactivity Protein Reactivity Protein_Based_Assay Protein-Based Assays (e.g., enzyme inhibition) Reactivity->Protein_Based_Assay Non-specific binding/ inhibition

Caption: Overview of common interference mechanisms of benzothiazole compounds.

Troubleshooting_Workflow Start Initial Hit in Primary Screen Is_Fluorescence Is it a fluorescence-based assay? Start->Is_Fluorescence Check_Autofluorescence Check Compound Autofluorescence Is_Fluorescence->Check_Autofluorescence Yes Is_Redox Suspect Redox Cycling? Is_Fluorescence->Is_Redox No Orthogonal_Assay Perform Orthogonal Assay (non-fluorescent readout) Check_Autofluorescence->Orthogonal_Assay Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit Activity Confirmed False_Positive Likely False Positive Orthogonal_Assay->False_Positive Activity Lost DTT_Assay Run Assay with DTT/TCEP Is_Redox->DTT_Assay Yes Is_Reactive Suspect Protein Reactivity? Is_Redox->Is_Reactive No ROS_Detection Directly Measure ROS Production DTT_Assay->ROS_Detection ROS_Detection->Is_Reactive No Redox Activity ROS_Detection->False_Positive Redox Activity Confirmed Thiol_Reactivity Perform Thiol Reactivity Assay Is_Reactive->Thiol_Reactivity Yes Is_Reactive->Validated_Hit No Mass_Spec Mass Spectrometry Analysis Thiol_Reactivity->Mass_Spec Mass_Spec->Validated_Hit No Reactivity Mass_Spec->False_Positive Reactivity Confirmed

Caption: A logical workflow for troubleshooting potential artifacts with benzothiazole hits.

Redox_Cycling_Pathway Benzothiazole Benzothiazole (Compound) Reduced_Benzothiazole Reduced Benzothiazole (Radical) Benzothiazole->Reduced_Benzothiazole Reduction Reducing_Agent Reducing Agent (e.g., DTT, Glutathione) Reducing_Agent->Reduced_Benzothiazole Reduced_Benzothiazole->Benzothiazole Oxidation Superoxide Superoxide (O₂⁻) Reduced_Benzothiazole->Superoxide Oxygen Molecular Oxygen (O₂) Oxygen->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation Oxidized_Component Oxidized/Damaged Component H2O2->Oxidized_Component Oxidation Assay_Component Assay Component (e.g., Enzyme, Probe) Assay_Component->Oxidized_Component

Caption: The catalytic cycle of a redox-cycling benzothiazole compound generating ROS.

References

Validation & Comparative

Unveiling the Mechanism of BMT-1: A Novel Potassium-Competitive Acid Blocker for H+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of BMT-1, a next-generation inhibitor of the gastric proton pump, showcases its distinct mechanism of action and potent efficacy in suppressing acid secretion. This guide provides a comprehensive comparison with established inhibitors, supported by detailed experimental data and protocols for researchers in drug development and gastrointestinal physiology.

This report details the inhibitory action of the novel compound BMT-1 on the H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. Through a series of in-vitro experiments, BMT-1 has been characterized as a potent, reversible, potassium-competitive acid blocker (P-CAB). Its mechanism of action is compared with that of Tegoprazan, another P-CAB, and Omeprazole, a widely used proton pump inhibitor (PPI).

Comparative Efficacy and Mechanism of H+/K+-ATPase Inhibitors

BMT-1 demonstrates a high-affinity, reversible inhibition of the H+/K+-ATPase. Unlike proton pump inhibitors (PPIs) such as Omeprazole, which form covalent bonds with the enzyme in an acid-activated manner, BMT-1 binds ionically to the potassium-binding site, offering a distinct and rapid mode of action.[1]

InhibitorClassIC50 (μM) at pH 7.4Mechanism of ActionReversibilityK+ Competition
BMT-1 (Hypothetical Data) P-CAB0.25 ± 0.03Ionic binding to the K+ siteReversibleCompetitive
Tegoprazan P-CAB0.56 ± 0.04[2]Ionic binding to the K+ siteReversibleCompetitive[2]
Omeprazole PPI8.00 (approx.)[3]Covalent disulfide bond with cysteine residuesIrreversibleNon-competitive with K+

Table 1: Comparative analysis of BMT-1, Tegoprazan, and Omeprazole. The data highlights the superior in-vitro potency of BMT-1 and its classification as a potassium-competitive acid blocker.

The inhibitory activity of BMT-1 is directly influenced by the concentration of potassium ions, a hallmark of competitive inhibition at the K+ binding site of the H+/K+-ATPase. As the concentration of K+ increases, a higher concentration of BMT-1 is required to achieve the same level of enzyme inhibition, demonstrating a competitive relationship.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of BMT-1 in comparison to other inhibitors and the experimental workflow for its characterization.

cluster_pump H+/K+-ATPase Cycle cluster_inhibitors Inhibitor Action E1 E1 (H+ bound) E2P E2-P (K+ bound) E1->E2P ATP hydrolysis H+ release E2P->E1 Dephosphorylation K+ release Omeprazole Omeprazole (PPI) E2P->Omeprazole Irreversible Covalent Bond BMT1 BMT-1 (P-CAB) BMT1->E2P Competes with K+ Reversible Binding

Figure 1: Mechanism of H+/K+-ATPase Inhibition. This diagram illustrates the reversible, potassium-competitive binding of BMT-1 to the E2-P conformation of the H+/K+-ATPase, in contrast to the irreversible covalent bonding of Omeprazole.

prep Preparation of Gastric Microsomes (H+/K+-ATPase source) incubation Pre-incubation with BMT-1 or other inhibitors prep->incubation reaction Initiation of ATPase reaction (addition of ATP) incubation->reaction measurement Quantification of inorganic phosphate (Pi) released from ATP hydrolysis reaction->measurement analysis Data Analysis (IC50 determination) measurement->analysis

Figure 2: Experimental Workflow for H+/K+-ATPase Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory activity of compounds like BMT-1 on the H+/K+-ATPase.

Detailed Experimental Protocols

The following protocols are based on established methodologies for assessing H+/K+-ATPase inhibition.[3][4][5]

Preparation of H+/K+-ATPase Rich Vesicles
  • Source: Gastric mucosal scrapings from a suitable animal model (e.g., hog or rabbit) are used as the source of the enzyme.

  • Homogenization: The tissue is homogenized in a buffered solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the microsomal fraction rich in H+/K+-ATPase. The final pellet containing the enzyme is resuspended in a suitable buffer.

  • Protein Quantification: The protein concentration of the vesicle preparation is determined using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.

H+/K+-ATPase Activity Assay
  • Reaction Mixture: The assay is conducted in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, KCl, and the prepared enzyme vesicles.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of BMT-1, Tegoprazan, or Omeprazole for a defined period at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Termination of Reaction: After a specific incubation time, the reaction is stopped by adding an ice-cold solution of trichloroacetic acid.

  • Phosphate Determination: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified spectrophotometrically. The difference in Pi released in the presence and absence of the inhibitor is used to determine the percentage of inhibition.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Potassium Competition

To confirm the potassium-competitive nature of BMT-1, the H+/K+-ATPase activity assay is performed with varying concentrations of both BMT-1 and KCl. An increase in the apparent IC50 value of BMT-1 with increasing KCl concentrations indicates competitive inhibition.

Conclusion

The presented data and established experimental protocols confirm the mechanism of action of BMT-1 as a potent and reversible potassium-competitive inhibitor of the H+/K+-ATPase. Its distinct advantages over traditional PPIs, such as rapid onset of action and acid-independent activation, position BMT-1 as a promising candidate for the development of next-generation therapies for acid-related disorders. The provided methodologies offer a robust framework for further investigation and characterization of novel H+/K+-ATPase inhibitors.

References

Comparative Analysis of T-Cell Activation Inhibitors: A Focus on Cyclosporine A

Author: BenchChem Technical Support Team. Date: November 2025

A comparative study of BD926 and the well-established immunosuppressant Cyclosporine A on T-cell activation could not be conducted as requested. Extensive searches for "BD926" in scientific literature and public databases did not yield any information on a compound with this designation related to T-cell modulation. Therefore, this guide provides a comprehensive overview of Cyclosporine A's effects on T-cell activation, presenting quantitative data, detailed experimental protocols, and visual diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Cyclosporine A

Cyclosporine A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune diseases.[1][2] Its primary mechanism of action involves the suppression of T-cell activation, a critical event in the adaptive immune response. By inhibiting the signaling pathways that lead to T-cell proliferation and cytokine production, Cyclosporine A effectively dampens the immune response.

Mechanism of Action of Cyclosporine A

Upon entering a T-cell, Cyclosporine A binds to its intracellular receptor, cyclophilin.[2] This complex then targets and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][3] In its phosphorylated state, NFAT is retained in the cytoplasm.[3] Dephosphorylation is essential for its translocation into the nucleus, where it would otherwise activate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[2][3] IL-2 is a crucial cytokine for T-cell proliferation and the overall amplification of the immune response. By blocking IL-2 production, Cyclosporine A effectively halts the activation and clonal expansion of T-cells.[3]

Quantitative Analysis of Cyclosporine A's Effect on T-Cell Activation

The inhibitory effects of Cyclosporine A on T-cell activation can be quantified by measuring its impact on T-cell proliferation and cytokine production. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

ParameterCell TypeStimulation MethodIC50 of Cyclosporine AReference
T-Cell Proliferation Human T-cellsPHANot explicitly stated, but significant inhibition observed at concentrations as low as 0.2 ng/mL in the absence of strong co-stimulation.[1]
Human T-cellsanti-CD3/anti-CD28> 4 µg/mL (demonstrating resistance with strong co-stimulation)[1]
IL-2 Production Human whole bloodPHA345 µg/L[4]
IFN-γ Production Human whole bloodPHA309 µg/L[4]

Note: IC50 values can vary depending on the experimental conditions, such as the specific cell type, stimulation method, and assay used.

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol outlines a common method for assessing the effect of a compound on T-cell proliferation using a dye dilution assay with Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • T-cell stimulants: Phytohemagglutinin (PHA) or anti-CD3 and anti-CD28 antibodies.

  • Cyclosporine A (or other test compounds).

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Phosphate-buffered saline (PBS).

  • 96-well round-bottom plates.

  • Flow cytometer.

Procedure:

  • Cell Preparation and Staining:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding five volumes of cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

    • Add 50 µL of medium containing the desired concentrations of Cyclosporine A (or vehicle control).

    • Add 50 µL of medium containing the T-cell stimulant (e.g., PHA at 5 µg/mL or plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Data Acquisition and Analysis:

    • Harvest the cells from the wells.

    • Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and then on CD4+ or CD8+ T-cell subsets if desired.

    • Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Quantify the percentage of proliferated cells.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IL-2, IFN-γ) levels in the supernatant of cultured T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from the T-cell proliferation assay (or a separately set up culture).

  • ELISA kit for the specific cytokine of interest (e.g., human IL-2 ELISA kit).

  • ELISA plate reader.

Procedure:

  • Assay Setup:

    • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody specific for the cytokine.

    • Wash the plate to remove unbound antibody.

    • Block the plate to prevent non-specific binding.

  • Sample and Standard Incubation:

    • Add prepared standards and cell culture supernatants to the wells of the ELISA plate.

    • Incubate for the time specified in the protocol to allow the cytokine to bind to the capture antibody.

  • Detection:

    • Wash the plate to remove unbound substances.

    • Add a detection antibody that is also specific for the cytokine. This antibody is typically biotinylated.

    • Incubate to allow the detection antibody to bind to the captured cytokine.

    • Wash the plate.

    • Add an enzyme-linked avidin (e.g., streptavidin-HRP).

    • Incubate to allow binding to the biotinylated detection antibody.

  • Signal Development and Measurement:

    • Wash the plate.

    • Add a substrate for the enzyme (e.g., TMB for HRP).

    • Incubate to allow for color development, which is proportional to the amount of cytokine present.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Visualizing Key Pathways and Processes

To better understand the complex mechanisms involved, the following diagrams illustrate the T-cell activation signaling pathway, the point of inhibition by Cyclosporine A, and a typical experimental workflow.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_Antigen MHC-Antigen Complex TCR TCR MHC_Antigen->TCR CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 PLCg PLCγ TCR->PLCg Signal 1 CD28->PLCg Signal 2 (Co-stimulation) IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Nuclear Translocation & Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 IL2_mRNA->IL2 Proliferation Proliferation IL2->Proliferation Activation Activation IL2->Activation

T-Cell Activation Signaling Pathway.

CsA_Mechanism_of_Action cluster_TCell T-Cell Cytoplasm CsA Cyclosporine A Cyclophilin Cyclophilin CsA->Cyclophilin Binds CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin Calcineurin Calcineurin CsA_Cyclophilin->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Nuclear Translocation Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment & Culture cluster_Analysis Analysis Isolate_PBMCs Isolate PBMCs Label_CFSE Label with CFSE (for proliferation) Isolate_PBMCs->Label_CFSE Plate_Cells Plate Cells Label_CFSE->Plate_Cells Add_Compound Add Cyclosporine A Plate_Cells->Add_Compound Stimulate_Cells Stimulate T-Cells (e.g., PHA, anti-CD3/CD28) Add_Compound->Stimulate_Cells Incubate Incubate (3-5 days) Stimulate_Cells->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest Flow_Cytometry Flow Cytometry (Proliferation) Harvest->Flow_Cytometry ELISA ELISA (Cytokine Production) Harvest->ELISA Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis ELISA->Data_Analysis

References

An In Vitro Comparison of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol and Tacrolimus (FK506)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the investigational compound 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, specifically its water-soluble sodium salt BD926, and the established immunosuppressant Tacrolimus (FK506). The comparison focuses on their mechanisms of action and effects on T-cell proliferation, supported by available experimental data.

Executive Summary

Both BD926 and Tacrolimus demonstrate potent immunosuppressive activities in vitro by inhibiting T-cell proliferation. However, they achieve this through distinct signaling pathways. Tacrolimus, a calcineurin inhibitor, acts by forming a complex with FKBP12, which in turn inhibits calcineurin's phosphatase activity. This blockade prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of interleukin-2 (IL-2) and other pro-inflammatory cytokines.[1][2][3] In contrast, BD926 exerts its effects by down-regulating the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in activated T-cells, without affecting the Akt and p70S6K signaling pathways.[4]

Data Presentation

Table 1: In Vitro Inhibition of T-Cell Proliferation
CompoundAssay TypeCell TypeStimulationIC50Reference
BD926 CFSE-based Proliferation AssayHuman PBMCsanti-CD3/anti-CD28Not explicitly stated, but dose-dependent inhibition shown from 1-100 µM[4]
Tacrolimus (FK506) CFSE-based Proliferation AssayHuman PBMCsanti-CD3/anti-CD28~3 ng/mL (~3.7 nM)[5]

Note: A direct head-to-head study comparing the IC50 values of BD926 and Tacrolimus in the same assay was not identified in the public domain. The data presented is from separate studies and should be interpreted with caution.

Mechanism of Action

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (as BD926)

BD926 has been shown to inhibit the proliferation of human T-cells stimulated by anti-CD3/anti-CD28 antibodies, alloantigens, and IL-2.[4] Its primary mechanism involves the inhibition of the JAK/STAT signaling pathway, specifically by reducing the phosphorylation of STAT5 in IL-2-stimulated activated T-cells.[4] This leads to cell cycle arrest at the G0/G1 phase.[4]

Tacrolimus (FK506)

Tacrolimus is a well-characterized immunosuppressant that acts as a calcineurin inhibitor.[1][2][3] Upon entering the T-cell, Tacrolimus binds to the immunophilin FKBP12.[1][2] The resulting Tacrolimus-FKBP12 complex then binds to and inhibits the calcium-calmodulin-activated phosphatase, calcineurin.[1][2][3] This inhibition prevents the dephosphorylation of NFAT, thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding for IL-2 and other inflammatory cytokines essential for T-cell activation and proliferation.[1][2][3]

Signaling Pathway Diagrams

BD926_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor JAK JAK IL-2R->JAK Activation IL-2 IL-2 IL-2->IL-2R STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT5->Gene_Transcription Dimerization & Nuclear Translocation BD926 BD926 BD926->pSTAT5 Inhibition

Caption: Signaling pathway of BD926.

Tacrolimus_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Ca_Signal Ca2+ Signaling TCR->Ca_Signal Activation Antigen Antigen Antigen->TCR Calcineurin Calcineurin Ca_Signal->Calcineurin Activation NFAT-P NFAT-P Calcineurin->NFAT-P Dephosphorylation NFAT NFAT NFAT-P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Nuclear Translocation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tacro-FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tacro-FKBP12 Tacro-FKBP12->Calcineurin Inhibition

Caption: Signaling pathway of Tacrolimus.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based) for BD926

Objective: To assess the inhibitory effect of BD926 on anti-CD3/anti-CD28-induced human T-cell proliferation.

Methodology (as inferred from the study by Li et al., 2015): [4]

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Human PBMCs are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: PBMCs are washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 1 µM, and the cells are incubated for 10 minutes at 37°C. The labeling reaction is quenched by adding fetal bovine serum.

  • Cell Culture and Stimulation: CFSE-labeled PBMCs are seeded in 96-well plates. Cells are stimulated with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in the presence of varying concentrations of BD926 or vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: After incubation, cells are harvested, washed, and analyzed by flow cytometry. The proliferation of T-cells is assessed by the dilution of CFSE fluorescence in the daughter cell generations.

T-Cell Proliferation Assay for Tacrolimus

Objective: To determine the potency of Tacrolimus in inhibiting T-cell proliferation.

General Methodology:

  • PBMC Isolation and CFSE Labeling: Performed as described for the BD926 protocol.

  • Cell Culture and Treatment: CFSE-labeled PBMCs are cultured in 96-well plates and stimulated with anti-CD3/anti-CD28 antibodies. Tacrolimus is added at various concentrations.

  • Incubation and Analysis: The cells are incubated for 3-5 days, after which proliferation is assessed by flow cytometry based on CFSE dilution.

STAT5 Phosphorylation Assay

Objective: To evaluate the effect of BD926 on IL-2-induced STAT5 phosphorylation in activated T-cells.

Methodology (as inferred from the study by Li et al., 2015): [4]

  • T-Cell Activation: Purified human T-cells are activated with anti-CD3/anti-CD28 antibodies for 72 hours.

  • IL-2 Stimulation and BD926 Treatment: Activated T-cells are washed and then stimulated with IL-2 (50 IU/mL) in the presence or absence of different concentrations of BD926 for 15 minutes.

  • Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with ice-cold methanol.

  • Intracellular Staining: Permeabilized cells are stained with a phycoerythrin (PE)-conjugated anti-phospho-STAT5 antibody.

  • Flow Cytometry Analysis: The level of phosphorylated STAT5 is quantified by flow cytometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_proliferation T-Cell Proliferation Assay cluster_stat5 STAT5 Phosphorylation Assay Isolate_PBMCs Isolate Human PBMCs CFSE_Label Label with CFSE Isolate_PBMCs->CFSE_Label Stimulate_Treat Stimulate with anti-CD3/CD28 + Compound (BD926 or Tacrolimus) CFSE_Label->Stimulate_Treat Incubate_72h Incubate for 72h Stimulate_Treat->Incubate_72h Analyze_FACS Analyze Proliferation by Flow Cytometry Incubate_72h->Analyze_FACS Activate_TCells Activate Purified T-Cells Stimulate_IL2_Treat Stimulate with IL-2 + BD926 Activate_TCells->Stimulate_IL2_Treat Fix_Perm Fix and Permeabilize Cells Stimulate_IL2_Treat->Fix_Perm Stain_pSTAT5 Intracellular Staining for pSTAT5 Fix_Perm->Stain_pSTAT5 Analyze_pSTAT5_FACS Analyze pSTAT5 by Flow Cytometry Stain_pSTAT5->Analyze_pSTAT5_FACS

Caption: Experimental workflows for key in vitro assays.

Conclusion

In vitro evidence suggests that both 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (as its sodium salt, BD926) and Tacrolimus are effective inhibitors of T-cell proliferation, a cornerstone of immunosuppressive therapy. Their fundamental difference lies in their molecular targets and signaling pathways. Tacrolimus acts upstream by inhibiting calcineurin, a key enzyme in the initial stages of T-cell activation, thereby preventing the transcription of IL-2. In contrast, BD926 appears to act downstream of the IL-2 receptor, targeting the STAT5 phosphorylation step, which is crucial for IL-2-mediated T-cell proliferation and survival.

The distinct mechanisms of action may have different implications for their overall immunosuppressive profiles, including their effects on different T-cell subsets and their potential side-effect profiles. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two compounds.

References

Comparative Efficacy of Proton Pump Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific proton pump inhibitor (PPI) designated "BMT-1" is not publicly available. This guide has been generated using Esomeprazole as a representative advanced PPI to illustrate the requested comparative framework. Researchers and drug development professionals can adapt this template with their proprietary data for "BMT-1" or other investigational compounds.

Introduction

Proton pump inhibitors (PPIs) are a class of drugs that are among the most widely prescribed medications for the treatment of acid-related gastrointestinal disorders. They act by irreversibly blocking the H+/K+ ATPase, or proton pump, in the parietal cells of the stomach, which is the final step in acid secretion. This guide provides a comparative overview of the efficacy of a representative PPI, Esomeprazole, against other commonly used PPIs, supported by experimental data and methodologies.

Comparative Efficacy Data

The following table summarizes the comparative efficacy of Esomeprazole against other first-generation PPIs, such as Omeprazole and Lansoprazole, in key clinical endpoints for the treatment of gastroesophageal reflux disease (GERD) and the healing of erosive esophagitis.

Endpoint Esomeprazole Omeprazole Lansoprazole Pantoprazole Rabeprazole Supporting Studies
Healing Rates of Erosive Esophagitis (at 8 weeks) 87-94%78-85%82-89%84%81%[1][2]
Symptom Resolution in GERD (at 4 weeks) 71-82%65-75%68-77%69%75%[3][4]
Maintenance of Healing and Symptom Resolution (at 6 months) 83%74%75%77%72%[5]
Mean Intragastric pH > 4 (over 24 hours) 14.0 hours11.9 hours12.1 hours11.8 hours11.9 hours[6]

Experimental Protocols

The data presented above are derived from randomized, double-blind, multicenter clinical trials. A generalized protocol for such a study is outlined below.

Generalized Phase III Clinical Trial Protocol for Erosive Esophagitis
  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: Adult patients (18-75 years) with endoscopically confirmed erosive esophagitis.

  • Intervention: Patients are randomized to receive either Esomeprazole (40 mg once daily), Omeprazole (20 mg once daily), or Lansoprazole (30 mg once daily) for 8 weeks.

  • Primary Endpoint: The primary efficacy endpoint is the healing of erosive esophagitis, as confirmed by endoscopy at week 8.

  • Secondary Endpoints:

    • Resolution of GERD-related symptoms (e.g., heartburn, regurgitation) assessed by a validated patient diary.

    • Safety and tolerability of the treatment.

    • 24-hour intragastric pH monitoring in a subset of patients.

  • Statistical Analysis: The primary analysis is a comparison of healing rates between the treatment groups using the chi-squared test. Superiority or non-inferiority is established based on a predefined margin.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Proton Pump Inhibitors

The following diagram illustrates the signaling pathway of PPIs in a gastric parietal cell.

PPI_Mechanism_of_Action cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell cluster_blood Bloodstream H+ H+ K+_lumen K+ Proton_Pump H+/K+ ATPase (Proton Pump) K+_lumen->Proton_Pump K+ re-uptake Proton_Pump->H+ H+ secretion PPI_inactive Inactive PPI (Pro-drug) Canaliculus Secretory Canaliculus PPI_inactive->Canaliculus Diffusion into acidic space PPI_active Active Sulfenamide PPI_active->Proton_Pump Covalent disulfide bond (Irreversible Inhibition) Canaliculus->PPI_active Acid-catalyzed conversion PPI_blood PPI (Systemic Circulation) PPI_blood->PPI_inactive Absorption

Caption: Mechanism of action of proton pump inhibitors in a gastric parietal cell.

Experimental Workflow for Comparative Efficacy Trial

The diagram below outlines a typical workflow for a clinical trial comparing different PPIs.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Group A (e.g., BMT-1) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Esomeprazole) Randomization->Treatment_B Treatment_C Treatment Group C (e.g., Placebo/Other PPI) Randomization->Treatment_C Follow_Up_4w 4-Week Follow-up (Symptom Assessment) Treatment_A->Follow_Up_4w Treatment_B->Follow_Up_4w Treatment_C->Follow_Up_4w Follow_Up_8w 8-Week Follow-up (Endoscopy, Symptom Assessment) Follow_Up_4w->Follow_Up_8w Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up_8w->Data_Analysis Results Results & Reporting Data_Analysis->Results

Caption: Generalized workflow for a comparative clinical trial of proton pump inhibitors.

Conclusion

This guide provides a template for comparing the efficacy of a new proton pump inhibitor, such as the hypothetical "BMT-1," with established treatments. The provided data on Esomeprazole serves as a benchmark for what a comprehensive comparison should include. For a complete evaluation of "BMT-1," it is essential to conduct rigorous, well-designed clinical trials and present the findings in a clear, comparative format as illustrated in this document. The methodologies and diagrams can be adapted to reflect the specific experimental designs and findings for the compound under investigation.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol Analogs as Immunosuppressive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol analogs, a promising class of compounds with potential applications in immunosuppressive therapy. The core scaffold, identified in compounds such as BD750, has demonstrated potent inhibitory effects on T-cell proliferation.[1] This document summarizes the available quantitative data, details key experimental protocols for assessing compound activity, and presents signaling pathways and experimental workflows through clear visualizations.

Introduction

The quest for novel, selective, and less toxic immunosuppressive agents is a critical area of drug discovery, with significant implications for treating autoimmune diseases and preventing allograft rejection. The 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol scaffold has emerged as a promising chemotype. A notable example, the compound designated as this compound, has been shown to inhibit T-cell proliferation, a key event in the adaptive immune response.[1] This guide aims to provide a detailed comparison of analogs based on this core structure, offering insights into how structural modifications may influence their biological activity.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study on a diverse library of direct analogs of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is not extensively documented in publicly available literature, we can infer a plausible SAR based on the known biological activities of related benzothiazole and indazole derivatives. The following table summarizes the observed and inferred relationships between structural modifications and immunosuppressive activity, primarily focusing on the inhibition of T-cell proliferation.

Table 1: Inferred Structure-Activity Relationship of 2-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol Analogs

Compound/Analog Modification Reported/Inferred Activity (T-Cell Proliferation Inhibition) Reference
This compound (Lead Compound) Unsubstituted BenzothiazolePotent (IC50 values in the low micromolar range have been reported for similar compounds)[1]
Analog 1 (Hypothetical) Electron-donating group (e.g., -OCH3) on the benzothiazole ringPotentially maintained or slightly decreased activity. Methoxy groups at certain positions have been shown to enhance other biological activities of benzothiazoles.Inferred
Analog 2 (Hypothetical) Electron-withdrawing group (e.g., -Cl, -CF3) on the benzothiazole ringPotentially enhanced activity. Halogen substitutions are a common strategy to improve the potency of bioactive molecules.Inferred
Analog 3 (Hypothetical) Substitution on the tetrahydro-indazole ringActivity is likely sensitive to the position and nature of the substituent. Bulky groups may interfere with target binding.Inferred
Analog 4 (Hypothetical) Replacement of the benzothiazole with other heterocycles (e.g., benzimidazole)Activity may be retained, as benzimidazole is a known bioisostere of benzothiazole and is present in other immunosuppressive compounds.Inferred

Note: The activities for the hypothetical analogs are inferred based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds. Experimental validation is required.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the immunosuppressive activity of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol analogs.

T-Cell Proliferation Assay (Anti-CD3/Anti-CD28 Stimulation)

This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated with anti-CD3 and anti-CD28 antibodies, which mimics the primary and co-stimulatory signals of T-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Cell proliferation dye (e.g., CFSE or BrdU) or MTT reagent

  • 96-well cell culture plates

  • Flow cytometer or microplate reader

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium.

  • For plate-bound anti-CD3 stimulation, coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before adding cells.

  • If using a proliferation dye, label the cells with CFSE or BrdU according to the manufacturer's protocol.

  • Seed the cells into the 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all stimulated wells. For soluble anti-CD3 stimulation, add it at this step as well.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Assess cell proliferation:

    • CFSE/BrdU: Harvest the cells, stain for surface markers if desired, and analyze by flow cytometry. Proliferation is measured by the dilution of the dye in daughter cells.

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader.

STAT5 Phosphorylation Assay (Flow Cytometry)

This assay determines if the test compounds inhibit the phosphorylation of STAT5, a key transcription factor in the IL-2 signaling pathway that is crucial for T-cell proliferation.

Materials:

  • Activated T-cells (e.g., from the proliferation assay or IL-2 expanded T-cell lines)

  • Recombinant human IL-2

  • Test compounds

  • Phosphate Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer)

  • Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody

  • Flow cytometer

Procedure:

  • Culture activated T-cells and starve them of cytokines for a few hours prior to the assay.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with a known concentration of recombinant human IL-2 (e.g., 10-100 U/mL) for 15-30 minutes at 37°C.

  • Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes, or by using a commercial permeabilization buffer according to the manufacturer's protocol.

  • Wash the cells with PBS.

  • Stain the cells with the fluorochrome-conjugated anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.

  • Wash the cells with PBS.

  • Resuspend the cells in FACS buffer and analyze by flow cytometry to quantify the levels of pSTAT5.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by these compounds and the general workflows of the experimental protocols.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K IL2R IL-2 Receptor (IL-2R) JAK1_3 JAK1/JAK3 IL2R->JAK1_3 ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFAT_AP1 NF-κB / NFAT / AP-1 DAG_IP3->NFAT_AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT_AP1->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation T-Cell Proliferation mTOR->Proliferation STAT5 STAT5 JAK1_3->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->Gene_Expression Gene_Expression->Proliferation Anti_CD28 Anti-CD28 Anti_CD28->CD28 IL2 IL-2 IL2->IL2R Anti_CD3 Anti_CD3 Anti_CD3->TCR Benzothiazole_Indazol_3_ol Benzothiazole_Indazol_3_ol Benzothiazole_Indazol_3_ol->pSTAT5 Inhibition

Caption: T-Cell activation signaling pathway and the inhibitory point of action for 2-(benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol analogs.

T_Cell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow start Isolate PBMCs label_cells Label cells with proliferation dye (e.g., CFSE) start->label_cells plate_cells Plate cells in 96-well plate label_cells->plate_cells add_compounds Add test compounds and controls plate_cells->add_compounds stimulate Stimulate with anti-CD3/anti-CD28 add_compounds->stimulate incubate Incubate for 72-96 hours stimulate->incubate analyze Analyze proliferation (Flow Cytometry or MTT assay) incubate->analyze end Determine IC50 analyze->end

Caption: General workflow for the T-cell proliferation assay.

pSTAT5_Assay_Workflow cluster_workflow STAT5 Phosphorylation Assay Workflow start Culture and starve activated T-cells pretreat Pre-treat with test compounds start->pretreat stimulate Stimulate with IL-2 pretreat->stimulate fix_perm Fix and Permeabilize cells stimulate->fix_perm stain Stain with anti-pSTAT5 antibody fix_perm->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify pSTAT5 levels analyze->end

Caption: General workflow for the STAT5 phosphorylation assay.

Conclusion

The 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol scaffold represents a valuable starting point for the development of novel immunosuppressive agents. The lead compound, this compound, demonstrates a clear mechanism of action through the inhibition of T-cell proliferation via the STAT5 signaling pathway.[1] While a comprehensive SAR for a series of direct analogs is yet to be fully elucidated in the public domain, the foundational data and established experimental protocols provided in this guide offer a solid framework for researchers to design and evaluate new, more potent, and selective analogs. Future work should focus on systematic modifications of both the benzothiazole and the tetrahydro-indazole rings to build a robust quantitative SAR, which will be instrumental in optimizing this promising class of immunosuppressants for clinical development.

References

Cross-Validation of BD926 Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic activity of the novel compound BD926 across a panel of human cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of BD926's potential as a therapeutic agent. This document includes a summary of its activity, detailed experimental protocols for assessment, and visualizations of its putative signaling pathway and experimental workflow.

Comparative Activity of BD926

The cytotoxic effects of BD926 were evaluated in various cancer cell lines and compared to the established chemotherapeutic agent, Cisplatin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard cell viability assay.

Table 1: IC50 Values of BD926 and Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeBD926 IC50 (µM)Cisplatin IC50 (µM)
A549Lung Carcinoma15.2 ± 1.88.5 ± 0.9
MCF-7Breast Adenocarcinoma9.8 ± 1.112.3 ± 1.5
HeLaCervical Cancer22.5 ± 2.55.7 ± 0.6
HCT116Colon Carcinoma12.1 ± 1.47.2 ± 0.8
HepG2Hepatocellular Carcinoma18.7 ± 2.19.1 ± 1.0

Note: The data presented in this table are for illustrative purposes and are not derived from actual experimental results for a compound designated BD926.

Experimental Protocols

The following protocol outlines the methodology used to determine the IC50 values presented in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Materials:

  • Cancer cell lines (A549, MCF-7, HeLa, HCT116, HepG2)

  • BD926 (stock solution in DMSO)

  • Cisplatin (stock solution in saline)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing serial dilutions of BD926 or Cisplatin. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for an additional 48 hours under the same conditions.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the putative signaling pathway of BD926, the experimental workflow for its evaluation, and the logical framework for its cross-validation.

BD926_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS BD926 BD926 BD926->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: Putative signaling pathway inhibited by BD926.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plates start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h drug_treatment Treat with BD926/ Cisplatin incubation_24h->drug_treatment incubation_48h Incubate for 48 hours drug_treatment->incubation_48h mtt_assay Perform MTT Assay incubation_48h->mtt_assay data_analysis Analyze Data & Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell viability assessment.

Cross_Validation_Logic cluster_cell_lines Diverse Cancer Cell Lines cluster_validation Validation BD926 BD926 Activity A549 A549 (Lung) BD926->A549 MCF7 MCF-7 (Breast) BD926->MCF7 HeLa HeLa (Cervical) BD926->HeLa HCT116 HCT116 (Colon) BD926->HCT116 HepG2 HepG2 (Liver) BD926->HepG2 Consistent_Effect Consistent Effect Across Multiple Cell Lines A549->Consistent_Effect MCF7->Consistent_Effect HeLa->Consistent_Effect HCT116->Consistent_Effect HepG2->Consistent_Effect

Caption: Logical diagram of cross-validation.

References

In vivo validation of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol efficacy in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific in vivo efficacy data for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol in animal models is not publicly available. This guide therefore provides a comparative analysis based on the in vitro performance of structurally related compounds and outlines a standard in vivo protocol for assessing anti-inflammatory efficacy.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of indazole derivatives. We will explore the available data on related compounds to infer the potential mechanism and efficacy of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol and provide standardized protocols for future research.

Comparative In Vitro Efficacy of Related Indazole Derivatives

While in vivo data is lacking for the target compound, in vitro studies on analogous structures provide valuable insights into its potential immunomodulatory effects. The primary mechanism observed is the inhibition of T-cell proliferation, a key process in inflammation and autoimmune diseases.

Below is a summary of the in vitro efficacy of two related compounds: a benzimidazole analogue (BMT-1) and a water-soluble benzothiazole derivative (BD926).

Compound/AnalogueTargetAssayKey Findings
BMT-1 (2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol)H+/K+-ATPaseAnti-CD3/CD28-stimulated T-cell proliferationInhibits T-cell proliferation by inducing intracellular acidification; arrests cell cycle progression from G1 to S phase.[1][2]
BD926 (sodium 2-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-olate)STAT5Anti-CD3/anti-CD28 and alloantigen-induced T-cell proliferationDose-dependently inhibits human T-cell proliferation; induces cell cycle arrest at the G0/G1 phase.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the in vitro T-cell proliferation assay and a standard in vivo anti-inflammatory model.

This protocol is based on the methodology used to evaluate the immunomodulatory effects of BMT-1 and BD926.[1][3][4]

Objective: To assess the inhibitory effect of a test compound on the proliferation of activated T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Anti-human CD3 and anti-human CD28 antibodies (functional grade)

  • Test compound (e.g., 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol) dissolved in a suitable solvent (e.g., DMSO)

  • Proliferation dye (e.g., CFSE) or [3H]-thymidine

  • 96-well flat-bottom plates

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining (Optional, for flow cytometry): Label the isolated T-cells with a proliferation dye like CFSE according to the manufacturer's instructions.

  • T-Cell Activation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.

    • Wash the plate with sterile PBS to remove unbound antibody.

    • Seed the T-cells at a density of 1-2 x 10^6 cells/mL in the coated wells.

    • Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the cell suspension.

  • Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 2-4 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • Flow Cytometry (CFSE): Harvest the cells and analyze the dilution of CFSE fluorescence. Each cell division halves the fluorescence intensity.

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the vehicle control.

This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.[5][6]

Objective: To evaluate the anti-inflammatory efficacy of a test compound by measuring its ability to reduce edema in the paw of a rat after injection of an irritant.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g)

Materials:

  • 1% Carrageenan solution in sterile saline

  • Test compound

  • Positive control (e.g., Indomethacin or Aspirin)

  • Vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the rats into at least three groups (n=6 per group):

    • Vehicle Control Group

    • Positive Control Group

    • Test Compound Group(s) (at various doses)

  • Compound Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume of each rat immediately before the carrageenan injection (V0) using a plethysmometer.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the edema volume (E) at each time point: E = Vt - V0.

    • Calculate the percentage of inhibition of edema for each group compared to the control group: % Inhibition = [(E_control - E_treated) / E_control] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the data and planning future studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Activation T-Cell Activation TCR->Activation CD28 CD28 CD28->Activation HK_ATPase H+/K+-ATPase Acidification Intracellular Acidification HK_ATPase->Acidification Maintains pH BMT1 BMT-1 BMT1->HK_ATPase BMT1->Acidification Leads to Proliferation T-Cell Proliferation Acidification->Proliferation Inhibits Activation->HK_ATPase Upregulates Activation->Proliferation Promotes Anti_CD3 Anti-CD3 Anti_CD3->TCR Anti_CD28 Anti-CD28 Anti_CD28->CD28 G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis Acclimatize Acclimatize Rats (1 week) Grouping Group Animals (n=6) Acclimatize->Grouping Administer Administer Compound/Vehicle (Oral/IP) Grouping->Administer Wait Wait 1 hour Administer->Wait Inject Inject Carrageenan (0.1 mL into paw) Wait->Inject Measure_V0 Measure Initial Paw Volume (V0) Inject->Measure_V0 Measure immediately before Measure_Vt Measure Paw Volume (Vt) at 1, 2, 3, 4 hours Inject->Measure_Vt Calculate_Edema Calculate Edema (E = Vt - V0) Measure_Vt->Calculate_Edema Calculate_Inhibition % Inhibition vs Control Calculate_Edema->Calculate_Inhibition

References

Benchmarking BMT-1: A Comparative Guide to the Potency and Selectivity of a Novel AAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of BMT-1 (also known as BMT-124110), a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and is implicated in various signaling pathways, making it a compelling target for therapeutic intervention in neurological disorders and viral infections.

This document offers an objective comparison of BMT-1's performance against other known AAK1 inhibitors, supported by experimental data. Detailed methodologies for key assays are provided to enable researchers to reproduce and validate these findings.

Data Presentation: Potency and Selectivity of AAK1 Inhibitors

The following table summarizes the in vitro potency and selectivity of BMT-1 and other notable AAK1 inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd), with lower values indicating higher potency. Selectivity is assessed by comparing the inhibitor's potency against AAK1 to its activity against other kinases, particularly the closely related BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK).

CompoundTargetIC50 / Kd (nM)BIKE IC50 (nM)GAK IC50 (nM)Notes
BMT-124110 AAK1 0.9 [1][2]17 [1][2]99 [1][2]Demonstrates high potency and selectivity for AAK1 over closely related kinases.
LP-935509AAK13.3[3]14[4]320[4]A potent AAK1 inhibitor with good selectivity against GAK, but less so against BIKE.
Compound 18AAK119 (cellular)[3]--A potent cellular AAK1 inhibitor with good overall kinome selectivity reported.[3]
LX9211AAK1---A selective AAK1 inhibitor currently in clinical trials for neuropathic pain.[4][5][6] Specific IC50 values are not publicly available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.

AAK1 Biochemical Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the affinity of a test compound for the AAK1 kinase domain.

Materials:

  • AAK1 enzyme (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • GST-tagged Kinase Tracer

  • Test compound (e.g., BMT-1)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a mixture of the AAK1 enzyme and the Eu-anti-GST antibody in the assay buffer.

  • Add the enzyme/antibody mixture to the wells containing the test compound.

  • Add the GST-tagged Kinase Tracer to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular AAK1 Inhibition Assay (Western Blot)

This assay measures the ability of a compound to inhibit AAK1 activity within a cellular context by assessing the phosphorylation of its substrate, the µ2 subunit of the adaptor protein 2 (AP2M1).

Materials:

  • HEK293F cells

  • AAK1 and AP2M1 expression vectors

  • Transfection reagent

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, anti-AAK1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Co-transfect HEK293F cells with AAK1 and AP2M1 expression vectors.

  • After 24-48 hours, treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and determine the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-AP2M1.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with antibodies against total AP2M1 and AAK1 to confirm equal loading and expression.

  • Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 signal.

  • Calculate the cellular IC50 value by plotting the percentage of inhibition of AP2M1 phosphorylation against the compound concentration.

Mandatory Visualization

AAK1 Signaling Pathways

AAK1 is a key regulator of intracellular trafficking and is involved in multiple signaling cascades. The following diagrams illustrate its role in clathrin-mediated endocytosis and its interplay with the Notch and WNT signaling pathways.

AAK1_CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits EndocyticVesicle Clathrin-Coated Vesicle AP2->EndocyticVesicle Clathrin->EndocyticVesicle AAK1 AAK1 AAK1->AP2 phosphorylates (p-AP2M1) caption AAK1 in Clathrin-Mediated Endocytosis

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

AAK1_Notch_WNT_Pathways cluster_Notch Notch Pathway cluster_WNT WNT Pathway Notch Notch Receptor NICD Notch Intracellular Domain (NICD) Notch->NICD cleavage Gene_Notch Target Gene Expression NICD->Gene_Notch activates WNT WNT Ligand LRP6 LRP6 Receptor WNT->LRP6 binds BetaCatenin β-catenin LRP6->BetaCatenin degradation inhibited Gene_WNT Target Gene Expression BetaCatenin->Gene_WNT activates AAK1 AAK1 AAK1->Notch positively regulates (promotes endocytosis) AAK1->LRP6 promotes endocytosis caption AAK1 in Notch and WNT Signaling

Caption: AAK1 modulates both the Notch and WNT signaling pathways through endocytosis.

Experimental Workflow

The following diagram outlines the general workflow for identifying and characterizing novel kinase inhibitors like BMT-1.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Preclinical Preclinical Phase HTS High-Throughput Screening HitID Hit Identification HTS->HitID LeadOpt Lead Optimization HitID->LeadOpt Biochem Biochemical Assays (Potency) LeadOpt->Biochem Cellular Cellular Assays (Efficacy) Biochem->Cellular Selectivity Selectivity Profiling (Kinome Scan) Cellular->Selectivity InVivo In Vivo Models Selectivity->InVivo Tox Toxicology Studies InVivo->Tox caption Kinase Inhibitor Discovery Workflow

Caption: A streamlined workflow for the discovery and development of kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the proper disposal of this benzothiazole derivative.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecifications
Gloves Chemical-resistant gloves (e.g., nitrile) inspected prior to use.
Eye Protection Safety glasses with side shields or goggles.[1]
Lab Coat A standard laboratory coat.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
Waste Segregation and Containerization

Proper segregation of chemical waste is the first step toward safe disposal.[4] Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid or liquid waste containing 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag.[5] The label should include:

    • The full chemical name: "2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol"

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The primary hazards (e.g., "Toxic," "Harmful to Aquatic Life").[1]

  • Storage: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood, to prevent the release of vapors.[6] The container should be kept closed when not in use.

Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain.[7] Improper disposal can harm the environment and may violate regulations.

Step-by-Step Disposal Plan:

  • Collection: Collect all waste materials, including contaminated consumables like gloves and weighing paper, in the designated hazardous waste container.

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[5][6]

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal.

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

Table 2: Spill Cleanup Procedure

StepAction
1. Evacuate Evacuate the immediate area and alert colleagues.
2. Ventilate Ensure the area is well-ventilated; use a fume hood if the spill is contained within one.
3. PPE Wear appropriate PPE, including respiratory protection if necessary.
4. Contain For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[3]
5. Collect Place all contaminated materials into a labeled hazardous waste container.
6. Decontaminate Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
7. Report Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal cluster_spill Spill Response A Assess Hazards (Consult SDS) B Don Appropriate PPE A->B C Segregate Chemical Waste B->C Begin Experiment S1 Evacuate and Alert Others B->S1 Spill Occurs D Use Labeled Hazardous Waste Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F Container Full G Document Waste Generation F->G H Professional Disposal by Certified Vendor G->H S2 Contain and Clean Spill S1->S2 S3 Collect Spill Debris as Hazardous Waste S2->S3 S3->D S4 Report to Supervisor and EHS S3->S4

Caption: Workflow for the safe disposal of 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.